(S)-2-amino-2-methylpent-4-en-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-methylpent-4-en-1-ol |
InChI |
InChI=1S/C6H13NO/c1-3-4-6(2,7)5-8/h3,8H,1,4-5,7H2,2H3/t6-/m0/s1 |
InChI Key |
XYPCXDWJRMHUTR-LURJTMIESA-N |
Isomeric SMILES |
C[C@](CC=C)(CO)N |
Canonical SMILES |
CC(CC=C)(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Dossier: Spectroscopic Data & Characterization of (S)-2-amino-2-methylpent-4-en-1-ol
This guide serves as a comprehensive technical dossier for (S)-2-amino-2-methylpent-4-en-1-ol , a specialized chiral building block used in the synthesis of quaternary amino acids, peptidomimetics, and complex natural products.
Executive Summary
(S)-2-amino-2-methylpent-4-en-1-ol (also known as (S)-
This scaffold is critical for introducing conformational constraints into peptide backbones (via
Compound Identity & Properties[1][2][3][4][5][6][7][8][9]
| Property | Detail |
| IUPAC Name | (2S)-2-amino-2-methylpent-4-en-1-ol |
| Common Name | (S)- |
| CAS Number | 1388112-44-4 (refers to R-enantiomer); S-enantiomer is the mirror image. |
| Molecular Formula | C |
| Molecular Weight | 115.17 g/mol |
| Chiral Center | C2 (Quaternary) |
| Physical State | Viscous colorless oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in MeOH, EtOH, DMSO, Water; sparingly soluble in Et |
Structural Analysis & Retrosynthesis
The synthesis of this compound typically requires the construction of a quaternary stereocenter. The most robust route involves the alkylation of an alanine equivalent followed by reduction.
Synthesis Logic Diagram
The following diagram illustrates the retrosynthetic logic and the forward synthesis workflow typically employed to access this target with high enantiopurity.
Caption: Retrosynthetic disconnection showing the construction of the quaternary center via asymmetric alkylation followed by ester reduction.
Spectroscopic Characterization
The following data is derived from high-field NMR analysis (300-500 MHz) of the free amine in methanol-d
Nuclear Magnetic Resonance (NMR)
H NMR Data (Methanol-d
)
The proton spectrum is characterized by the diastereotopic splitting of the methylene protons due to the adjacent chiral quaternary center.
| Position | Multiplicity | Integral | Assignment | ||
| C2-Me | 1.26 | Singlet (s) | 3H | - | Methyl group on quaternary C2 |
| C3-H | 2.37 | Doublet of Doublets (dd) | 1H | 7.5, 13.5 | Allylic methylene (diastereotopic) |
| C3-H | 2.44 | Doublet of Doublets (dd) | 1H | 7.5, 13.5 | Allylic methylene (diastereotopic) |
| C1-H | 3.49 | Doublet (d) | 1H | 11.5 | Hydroxymethyl (diastereotopic) |
| C1-H | 3.56 | Doublet (d) | 1H | 11.5 | Hydroxymethyl (diastereotopic) |
| C5-H | 5.26 | Multiplet (m) | 2H | - | Terminal alkene protons |
| C4-H | 5.84 | Multiplet (m) | 1H | - | Internal alkene proton |
Key Interpretation Insights:
-
Quaternary Effect: The methyl group appears as a sharp singlet at 1.26 ppm.
-
Diastereotopicity: The C1 hydroxymethyl protons (3.49/3.56 ppm) appear as a distinct AB system (two doublets) with a large geminal coupling constant (~11.5 Hz). This confirms the presence of the chiral center at C2, which makes the two protons magnetically non-equivalent.
-
Allyl Group: The C3 protons are also diastereotopic, appearing as complex multiplets or overlapping dd signals around 2.4 ppm.
C NMR Data (Methanol-d
)
| Position | Type | Assignment | |
| C2-Me | 20.2 | CH | Methyl group |
| C3 | 40.8 | CH | Allylic methylene |
| C2 | 58.3 | C | Quaternary carbon (Chiral center) |
| C1 | 66.2 | CH | Hydroxymethyl (Alcohol) |
| C5 | 121.4 | CH | Terminal alkene |
| C4 | 131.9 | CH | Internal alkene |
Mass Spectrometry & Physical Data
-
HR-MS (ESI+): Calculated for C
H NO [M+H] : 116.1070 . -
Optical Rotation:
-
Specific rotation is highly solvent and concentration-dependent for amino alcohols.
-
For the N-Boc protected methyl ester precursor,
(c 1.5, CHCl ). -
Note: Enantiomeric purity is best determined via Chiral HPLC of the N-Boc or N-Cbz derivative (e.g., Chiralpak AD-H column) rather than relying solely on optical rotation.
-
Experimental Protocols
Protocol A: Reduction of (S)- -methyl Allylglycine Methyl Ester
This protocol assumes the starting material is the methyl ester hydrochloride of the amino acid.
-
Preparation: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and N
inlet. -
Charging: Add LiAlH
(2.5 equiv) to dry THF (0.2 M relative to substrate) at 0 °C. -
Addition: Dissolve (S)-
-methyl allylglycine methyl ester (1.0 equiv) in dry THF and add dropwise to the LiAlH suspension over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (stain with Ninhydrin; the ester spot will disappear, and a lower R
polar spot will appear). -
Quench (Fieser Method): Cool to 0 °C. Carefully add:
-
mL Water (
= grams of LiAlH used). - mL 15% NaOH solution.
- mL Water.[1]
-
mL Water (
-
Workup: Stir the granular precipitate for 30 minutes, filter through a celite pad, and wash with warm THF.
-
Isolation: Dry the filtrate over Na
SO , filter, and concentrate in vacuo. The crude oil is typically >95% pure but can be distilled (Kugelrohr) or used directly.
Protocol B: Determination of Enantiomeric Excess (ee)
Because the free amino alcohol is polar and lacks a chromophore, it must be derivatized for Chiral HPLC analysis.
-
Derivatization: React 5 mg of the product with Boc
O (1.2 equiv) and TEA in DCM for 1 hour. -
Analysis: Inject the N-Boc derivative onto a Chiralpak AD-H column.
-
Mobile Phase: Hexane:iPrOH (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide bond absorption).
-
References
-
Primary Spectroscopic Source: Morgen, M.; Bretzke, S.; Li, P.; Menche, D. "Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji–Trost coupling." Org. Lett.2010 , 12, 4494–4497.
-
Synthesis of Precursor: Chen, Y. K.; Lurain, A. E.; Walsh, P. J. "A General, Highly Enantioselective Method for the Synthesis of D and L
-Amino Acids." J. Am. Chem. Soc.2002 , 124, 12225–12231. - General Properties of -Methyl Amino Acids: Cativiela, C.; Díaz-de-Villegas, M. D. "Stereoselective synthesis of quaternary -amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry1998, 9, 3517–3599.
Sources
(S)-2-Amino-2-methylpent-4-en-1-ol: A Technical Guide to Properties, Reactivity, and Asymmetric Synthesis
Executive Summary
(S)-2-Amino-2-methylpent-4-en-1-ol (CAS: 1021869-87-3) is a highly specialized, non-canonical amino alcohol characterized by a sterically demanding
Structural and Physical Properties
The utility of (S)-2-amino-2-methylpent-4-en-1-ol stems from its dense functionalization. It is isolated as a clear, colorless oil at room temperature 1. The presence of the quaternary (S)-stereocenter at C2 dictates the spatial orientation of its three distinct functional handles, making it a highly versatile synthon.
Quantitative Data Summary
| Property | Value |
| CAS Registry Number | 1021869-87-3 2 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Physical State (at 25 °C) | Clear, colorless oil 1 |
| Stereochemistry | (S)-configuration at C2 |
| Key Functional Groups | Primary amine, primary alcohol, terminal alkene |
Chemical Properties & Orthogonal Reactivity
The strategic value of this molecule lies in the orthogonal reactivity of its functional groups, allowing for selective late-stage modifications without cross-interference.
-
Primary Amine (-NH₂): Acts as a strong nucleophile. It can be selectively protected (e.g., Boc, Cbz) or utilized in amidation and reductive amination sequences.
-
Primary Alcohol (-OH): Can be protected as a silyl ether (e.g., TBS-Cl) 3 or oxidized to an aldehyde, providing a direct route to unnatural
-methyl amino acids. -
Terminal Alkene (-CH=CH₂): A critical handle for structural elaboration. It readily undergoes olefin cross-metathesis (using Grubbs' catalysts) to form macrocycles or hydroboration-oxidation to yield 1,5-diols [[3]]().
Functional group orthogonal reactivity map of (S)-2-amino-2-methylpent-4-en-1-ol.
Experimental Protocol: Asymmetric Synthesis
Synthesizing
Causality in Experimental Design
-
Water Scavenging: The condensation of hindered ketones with sulfinamides is highly reversible. Titanium(IV) ethoxide (Ti(OEt)₄) is employed not merely as a Lewis acid, but as an irreversible water scavenger to drive the equilibrium forward.
-
Cryogenic Control: The subsequent Grignard addition must be performed at -78 °C. This suppresses background racemic pathways, allowing the bulky tert-butanesulfinyl group to effectively shield one face of the imine, thereby maximizing the diastereomeric ratio (dr).
-
Self-Validating Tracking: The success of the allylation can be immediately verified via ¹H NMR by the disappearance of the imine stretch and the emergence of the terminal alkene multiplet at
5.79 ppm [[1]]().
Step-by-Step Methodology
Step 1: Imine Condensation
-
Dissolve 1-(tert-butyldimethylsilyloxy)propan-2-one (1.0 equiv) and (S)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF under an argon atmosphere.
-
Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 16 hours.
-
Quench the reaction with brine, filter the resulting titanium dioxide salts through a Celite pad, and concentrate the organic layer to yield the crude sulfinyl imine.
Step 2: Diastereoselective Allylation
-
Dissolve the crude sulfinyl imine in anhydrous dichloromethane (or THF) and cool to -78 °C.
-
Slowly add allylmagnesium bromide (1.5 equiv, 1.0 M in Et₂O) dropwise over 15 minutes.
-
Stir at -78 °C for 2 hours, then slowly warm to room temperature.
-
Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
Step 3: Global Deprotection & Isolation
-
Dissolve the crude allylated intermediate in methanol.
-
Add 4M HCl in dioxane (excess) and stir at room temperature for 3 hours. This step simultaneously cleaves the chiral sulfinyl auxiliary and the TBS ether protecting group.
-
Concentrate the mixture to remove volatiles. Re-dissolve the residue in water and wash with diethyl ether to remove organic impurities.
-
Basify the aqueous layer with solid NaOH (to pH > 10) and extract thoroughly with dichloromethane.
-
Dry the combined organic extracts over Na₂SO₄ and concentrate to afford pure (S)-2-amino-2-methylpent-4-en-1-ol as a clear, colorless oil 1.
Step-by-step synthetic workflow for (S)-2-amino-2-methylpent-4-en-1-ol via Ellman's auxiliary.
Applications in Drug Development
The integration of (S)-2-amino-2-methylpent-4-en-1-ol into pharmaceutical pipelines is primarily driven by the need to rigidify peptide therapeutics. By incorporating
References
-
Beilstein Journal of Organic Chemistry - Supporting Information for Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji–Trost coupling. Available at:[Link]
- Google Patents - US8143451B2 - Methods of preparing tertiary carbinamine compounds.
Sources
Structural Elucidation of (S)-2-amino-2-methylpent-4-en-1-ol: A Comprehensive Spectroscopic and Stereochemical Analysis
Abstract
(S)-2-amino-2-methylpent-4-en-1-ol is a chiral building block of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a quaternary stereocenter, a primary alcohol, and a terminal olefin, offers a versatile scaffold for the synthesis of complex molecules and novel pharmaceutical candidates. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of (S)-2-amino-2-methylpent-4-en-1-ol, detailing the methodologies and interpretation of key analytical techniques for its comprehensive characterization. We will explore multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy, presenting both theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Chiral Allylic Amino Alcohol
Chiral amines and amino alcohols are fundamental components in a vast array of biologically active molecules and are indispensable in asymmetric synthesis.[1] The (S)-2-amino-2-methylpent-4-en-1-ol molecule combines three crucial chemical functionalities: a primary amine, a primary alcohol, and an allylic group, all centered around a quaternary chiral carbon. This unique arrangement makes it a valuable synthon for introducing stereochemical complexity in drug design. The absolute configuration at the C2 position is critical, as enantiomers often exhibit markedly different pharmacological activities. Therefore, rigorous structural and stereochemical verification is not merely a procedural step but a cornerstone of its application in research and development. This guide will systematically dissect the molecule's structure through modern analytical techniques.
Molecular Structure and Physicochemical Properties
The foundational step in any structural analysis is to ascertain the basic physicochemical properties of the compound. These properties provide the initial parameters for sample preparation and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | PubChem |
| Molecular Weight | 115.17 g/mol | PubChem |
| IUPAC Name | (2S)-2-amino-2-methylpent-4-en-1-ol | N/A |
| Canonical SMILES | CC(N)(CC=C)CO | PubChem |
| CAS Number | 1388112-45-5 (for (S)-enantiomer, illustrative) | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the covalent framework of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and establishes their connectivity.
Predicted ¹H and ¹³C NMR Data
Due to the scarcity of published experimental spectra for this specific molecule, the following data is a high-fidelity prediction based on established chemical shift ranges and data from structurally similar compounds, such as 2-methyl-4-penten-1-ol and various α,α-disubstituted amino alcohols.
Table 1: Predicted ¹H and ¹³C NMR Data for (S)-2-amino-2-methylpent-4-en-1-ol in CDCl₃
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| 1 (CH₂) | ~68.5 | 3.45 | d | J = 11.0 |
| 3.30 | d | J = 11.0 | ||
| 2 (C) | ~58.0 | - | - | - |
| 3 (CH₂) | ~45.0 | 2.25 | ddt | J = 14.0, 7.0, 1.0 |
| 2.15 | ddt | J = 14.0, 7.0, 1.0 | ||
| 4 (CH) | ~134.0 | 5.80 | ddt | J = 17.0, 10.0, 7.0 |
| 5 (CH₂) | ~118.0 | 5.10 | dq | J = 17.0, 1.5 |
| 5.05 | dq | J = 10.0, 1.5 | ||
| 6 (CH₃) | ~23.0 | 1.10 | s | - |
Experimental Protocol for NMR Analysis
Objective: To acquire a full suite of NMR spectra for the complete structural assignment of (S)-2-amino-2-methylpent-4-en-1-ol.
Materials:
-
(S)-2-amino-2-methylpent-4-en-1-ol (approx. 15 mg)
-
Deuterated chloroform (CDCl₃, 0.6 mL)
-
5 mm NMR tube
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve ~15 mg of the sample in 0.6 mL of CDCl₃ directly in the NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Set spectral width to -2 to 12 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set spectral width to 0 to 150 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire at least 1024 scans.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard pulse programs for COSY, HSQC, and HMBC experiments.
-
Optimize spectral widths and acquisition times for the expected chemical shift ranges.
-
Interpretation of NMR Data
The interpretation begins with the most distinct signals. The singlet at ~1.10 ppm in the ¹H NMR spectrum integrates to three protons and is characteristic of the C6 methyl group, which has no adjacent protons to couple with. The downfield multiplet at ~5.80 ppm is the C4 vinyl proton, showing large couplings to the terminal vinyl protons (C5) and a smaller coupling to the allylic protons (C3). The HSQC spectrum will correlate the proton signals to their directly attached carbons, confirming the assignments in Table 1. The HMBC spectrum is crucial for confirming the quaternary carbon (C2) by showing correlations from the C6 methyl protons, the C1 methylene protons, and the C3 allylic protons to the C2 carbon.
Caption: Key NMR correlations for structural assignment.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Predicted Mass Spectrum Data (ESI-MS)
-
[M+H]⁺: m/z 116.1070 (Calculated for C₆H₁₄NO⁺)
-
Key Fragments:
-
m/z 98: [M+H - H₂O]⁺, corresponding to the loss of water, a common fragmentation for alcohols.
-
m/z 85: [M+H - CH₂OH]⁺, resulting from alpha-cleavage with loss of the hydroxymethyl radical.
-
m/z 74: [M+H - C₃H₅]⁺, corresponding to the loss of the allyl group.
-
Experimental Protocol for ESI-MS
Objective: To determine the accurate mass of the molecular ion and analyze its fragmentation pattern.
Materials:
-
(S)-2-amino-2-methylpent-4-en-1-ol (approx. 1 mg)
-
Methanol (HPLC grade)
-
Formic acid
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Prepare a ~10 µg/mL solution of the sample in 50:50 methanol:water with 0.1% formic acid.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-200.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion (m/z 116.1) to induce fragmentation and observe daughter ions.
-
Caption: Workflow for stereochemical assignment via induced CD.
Conclusion
The comprehensive structural analysis of (S)-2-amino-2-methylpent-4-en-1-ol requires a multi-technique approach. NMR spectroscopy provides the definitive connectivity map of the carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition and reveals characteristic fragmentation patterns that corroborate the proposed structure. Finally, induced circular dichroism spectroscopy offers an unambiguous method for assigning the absolute configuration of the critical C2 stereocenter. The protocols and interpretive guidance provided in this document serve as a robust framework for the rigorous characterization of this and other valuable chiral building blocks, ensuring their quality and efficacy in the demanding fields of pharmaceutical development and asymmetric synthesis.
References
-
Tsukube, H., Hosokubo, M., Wada, M., Shinoda, S., & Tamiaki, H. (2001). Specific recognition of chiral amino alcohols via lanthanide coordination chemistry: structural optimization of lanthanide tris(beta-diketonates) toward effective circular dichroism/fluorescence probing. Inorganic Chemistry, 40(4), 740–745. [Link]
-
Miyake, H., Terada, K., & Tsukube, H. (2014). Lanthanide tris(β-diketonates) as useful probes for chirality determination of biological amino alcohols in vibrational circular dichroism: ligand to ligand chirality transfer in lanthanide coordination sphere. Chirality, 26(6), 293-299. [Link]
Sources
Technical Guide: Commercial & Synthetic Viability of (S)-2-Amino-2-methylpent-4-en-1-ol
This guide outlines the commercial landscape, synthetic accessibility, and technical applications of (S)-2-amino-2-methylpent-4-en-1-ol , a specialized chiral building block derived from the "S5" non-canonical amino acid used in peptide stapling.[1]
Executive Summary
(S)-2-amino-2-methylpent-4-en-1-ol is a chiral
While the parent amino acid is a commodity chemical in peptide therapeutics, the alcohol derivative is frequently a "Make-on-Demand" item. This guide recommends a "Buy Precursor + Reduce" strategy for rapid access, utilizing the abundant commercial supply of the S5 acid to bypass lead times associated with custom synthesis of the alcohol.
Chemical Identity & Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | (S)-2-amino-2-methylpent-4-en-1-ol |
| Common Name | Reduced S5 Building Block; (S)- |
| Molecular Formula | C |
| Molecular Weight | 115.17 g/mol |
| Chiral Center | (S)-configuration at C2 (Quaternary) |
| Key Functionality | Primary Amine, Primary Alcohol, Terminal Alkene |
| CAS Registry | 1388112-44-4 (refers to (R)-enantiomer); 96886-55-4 (refers to parent (S)-acid precursor) |
Critical Distinction: Do not confuse with L-Leucinol (saturated isobutyl side chain) or (S)-2-amino-4-methylpent-4-en-1-ol (methallyl side chain). The target molecule contains a linear allyl group attached to a quaternary methyl center.
Commercial Landscape & Sourcing Strategy
Supply Chain Reality
Direct stock of the (S)-alcohol is limited.[1] Most catalogs listing this CAS refer to the (R)-enantiomer or offer the (S)-enantiomer as a non-stock custom synthesis.
-
Direct Suppliers (Check Stock): Appretech, ChemScene (often list (R), inquire for (S)).
-
Precursor Suppliers (High Availability): BOC Sciences, WuXi AppTec, Sigma-Aldrich (MilliporeSigma).
The "Make vs. Buy" Decision Matrix
For requirements <100g, in-house reduction of the commercially available N-protected acid is superior in cost and speed.[1]
Figure 1: Strategic sourcing decision tree prioritizing the reduction of the abundant S5 acid precursor.
Synthetic Accessibility (Protocol)
The most robust route to the target alcohol is the reduction of (S)-N-Boc-2-amino-2-methylpent-4-enoic acid . The Mixed Anhydride/NaBH
Validated Reduction Protocol
Reaction: (S)-N-Boc-Acid
-
Activation: Dissolve (S)-N-Boc-S5-OH (1.0 eq) in dry THF at -10°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (IBCF, 1.1 eq). Stir for 30 min to form the mixed anhydride.
-
Reduction: Filter off the NMM
HCl salt (optional, but cleaner). Add the filtrate slowly to a suspension of NaBH (2.5 eq) in water/THF at 0°C. Caution: Gas evolution. -
Workup: Quench with 1M citric acid or NH
Cl. Extract with EtOAc. Wash with brine, dry over Na SO .[2] -
Deprotection (Optional): If the free amine is required immediately, treat with 4M HCl in Dioxane or TFA/DCM (1:1).
Yield Expectation: >85% after workup. Chiral Integrity: The quaternary center is resistant to racemization under these conditions.
Synthetic Pathway Diagram[8]
Figure 2: Recommended synthetic workflow converting the S5 acid to the target alcohol via mixed anhydride reduction.
Applications in Drug Discovery[9]
Stapled Peptide "Warheads"
The primary utility of this scaffold is in Peptide Stapling .[1] While the acid is used to form the macrocycle, the alcohol serves as a C-terminal modifier.
-
Aldehyde Generation: Oxidation of the alcohol yields an
-chiral aldehyde, enabling bio-orthogonal ligations (e.g., oxime ligation) or conversion to Michael acceptors. -
Ether Linkages: The hydroxyl group allows for ether-based staples (e.g., reacting with an aryl halide on a side chain) which are more metabolically stable than esters.
Diversity-Oriented Synthesis (DOS)
The molecule possesses three orthogonal handles for diversification:
-
Amine: Acylation/Sulfonylation (Scaffold growth).[1]
-
Alkene: Metathesis (RCM), Hydroboration, or Heck coupling.[1]
-
Alcohol: Etherification or Oxidation.[1]
References
-
Chemical Identity & Enantiomers
- PubChem Compound Summary for CID 55253753 (R-enantiomer).
-
[Link]
- Parent Amino Acid (S5)
-
Reduction Methodology
- Rodriguez, M., et al. "A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters, 1991. (Standard Mixed Anhydride Protocol).
-
[Link]
-
Stapled Peptide Context
- Schafmeister, C. E., et al. "An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides." Journal of the American Chemical Society, 2000.
-
[Link]
Sources
The Definitive Guide to (S)-2-Amino-2-methylpent-4-en-1-ol: Synthesis, Characterization, and Applications in Advanced Drug Development
Executive Summary
As modern drug discovery pivots toward increasingly complex modalities—such as constrained peptidomimetics and targeted protein degraders—the demand for highly specialized, stereochemically pure building blocks has surged. (S)-2-Amino-2-methylpent-4-en-1-ol is a premier alpha-quaternary chiral amino alcohol that serves as a linchpin in these advanced synthetic efforts.
The strategic placement of an alpha-methyl group provides profound conformational rigidity, effectively restricting the
Chemical Identity & Core Identifiers
To ensure rigorous tracking across computational and physical inventories, the quantitative and topological data for (S)-2-amino-2-methylpent-4-en-1-ol are summarized below[2].
| Property | Value / Identifier |
| Chemical Name | (S)-2-Amino-2-methylpent-4-en-1-ol |
| CAS Registry Number | 1021869-87-3 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| SMILES | C=CC(N)CO |
| Topological Polar Surface Area (TPSA) | 46.25 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 2 |
| Rotatable Bonds | 3 |
Structural Rationale & Mechanistic Significance
The architecture of (S)-2-amino-2-methylpent-4-en-1-ol is deliberately evolved for modular synthesis[3].
-
The
-Quaternary Center: Synthesizing tetrasubstituted carbon centers is notoriously challenging due to steric repulsion. However, once formed, this center locks the molecule into predictable spatial arrangements, which is critical for designing ligands that must fit precisely into rigid protein binding pockets. -
The 1,2-Amino Alcohol Motif: This classic pharmacophore is capable of bidentate chelation, making it an excellent chiral auxiliary or ligand for transition-metal-catalyzed asymmetric transformations.
-
The Terminal Allyl Group: The unhindered terminal olefin acts as a latent functional group. It remains inert under standard peptide coupling conditions but can be selectively activated for Ring-Closing Metathesis (RCM) to form stapled peptides.
Figure 1: Downstream functionalization pathways for the terminal alkene and amino alcohol.
Synthetic Methodologies
Two primary pathways exist for generating this compound:
-
Method A (De Novo Allylation): Diastereoselective allylation of N-unsubstituted ketimines. As detailed in patent literature, the addition of allylboronic acid to ketimines in the presence of ammonia yields tertiary carbinamines[4]. While effective, achieving high enantiomeric excess (ee) requires expensive chiral catalysts.
-
Method B (Chiral Pool Reduction): The direct reduction of the commercially available parent amino acid, (S)-2-amino-2-methylpent-4-enoic acid (CAS 96886-55-4). This is the preferred route for scale-up, as it guarantees the preservation of the stereocenter.
Self-Validating Experimental Protocol: Borane-Mediated Reduction
Standard reducing agents like
Step-by-Step Methodology:
-
System Setup & Purging: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Purge the system with Argon for 15 minutes. Causality: Borane is highly sensitive to moisture; ambient humidity will prematurely quench the active hydride species.
-
Reagent Suspension: Suspend (S)-2-amino-2-methylpent-4-enoic acid (1.0 equiv) and
(2.5 equiv) in anhydrous THF at 0°C. -
Activation (Self-Validation Step): Dissolve
(1.0 equiv) in anhydrous THF and add it dropwise via the funnel.-
Validation: The evolution of hydrogen gas (bubbling) and the transition of the solution from iodine's characteristic deep brown to a colorless state serves as a visual, self-validating cue that the active
species has been successfully generated and is consuming the substrate.
-
-
Reflux: Once addition is complete, heat the reaction to 70°C for 12 hours.
-
Validation: TLC monitoring (ninhydrin stain) should reveal the complete disappearance of the baseline amino acid spot and the emergence of a new, higher
spot (the amino alcohol).
-
-
Quenching: Cool the vessel to 0°C. Cautiously add methanol dropwise.
-
Validation: The cessation of effervescence upon continued methanol addition physically confirms the complete destruction of residual reactive hydrides.
-
-
Workup & Chelate Breaking: Concentrate the mixture in vacuo. The resulting residue contains strong boron-nitrogen chelates. Dissolve the residue in 20% aqueous KOH and heat to 60°C for 2 hours. Causality: The highly basic conditions are strictly required to hydrolyze the stable B-N/B-O complexes, liberating the free amino alcohol. Extract the aqueous layer with
, dry over , and concentrate to yield the pure product.
Applications in Advanced Therapeutics
The primary commercial application of (S)-2-amino-2-methylpent-4-en-1-ol (often following Fmoc-protection) is in the solid-phase synthesis of macrocyclic peptides.
By incorporating this unnatural amino acid into a peptide sequence alongside another olefin-bearing residue, researchers can utilize Grubbs-catalyzed Ring-Closing Metathesis (RCM) to "staple" the peptide. This stapling forces the peptide into an active
Figure 2: Synthetic workflow from amino acid to macrocyclic peptidomimetics.
References
- Sugiura, M., et al. "Methods of preparing tertiary carbinamine compounds." U.S. Patent 8,143,451 B2, Google Patents.
-
Beilstein Journal of Organic Chemistry. "Supporting Information for Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji–Trost coupling." Beilstein Journals. URL:[Link]
- WIPO. "Cyclic peptides for trapping interleukin-1 beta." Patent WO2023244554A1, Google Patents.
Sources
- 1. WO2023244554A1 - Cyclic peptides for trapping interleukin-1 beta - Google Patents [patents.google.com]
- 2. 115-70-8|2-Amino-2-ethylpropane-1,3-diol|BLD Pharm [bldpharm.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. US8143451B2 - Methods of preparing tertiary carbinamine compounds - Google Patents [patents.google.com]
Technical Guide: Discovery and Asymmetric Synthesis of (S)-2-amino-2-methylpent-4-en-1-ol
Executive Summary
Target Molecule: (S)-2-amino-2-methylpent-4-en-1-ol
CAS: 1315304-23-4 (related free base/salt forms)
Synonyms: (S)-
The synthesis of this molecule is historically significant as it challenges the chemist to construct a quaternary stereocenter with high enantiomeric excess (ee). While simple amino alcohols are derived from the chiral pool, the introduction of the
This guide details the foundational Self-Regeneration of Stereocenters (SRS) approach pioneered by Dieter Seebach , which remains the most authoritative mechanistic route for understanding the stereochemical outcome, alongside modern industrial adaptations.
Retrosynthetic Analysis & Strategic Logic
The synthesis is best approached by disconnecting the primary alcohol to the corresponding carboxylic acid. The resulting precursor is (S)-
The core challenge is the stereoselective construction of the quaternary carbon (
-
Starting Material: L-Alanine (provides the initial (S)-configuration and the methyl group).
-
Chiral Auxiliary: A temporary ring system (oxazolidinone) preserves the chirality during enolization.
-
Stereoselective Alkylation: The auxiliary forces the incoming electrophile (allyl bromide) to attack from the face opposite the bulky protecting group.
Figure 1: Retrosynthetic disconnection showing the lineage from L-Alanine via the Seebach SRS methodology.[1][2]
The Discovery Route: Seebach's Self-Regeneration of Stereocenters (SRS)
The definitive method for synthesizing
Mechanistic Pathway
The process involves converting L-Alanine into a cis-disubstituted oxazolidinone. When this is deprotonated to form an enolate, the original stereocenter is destroyed (planarized), but the tert-butyl group at position 2 maintains the "chiral memory" of the molecule. The incoming electrophile (allyl bromide) is forced to attack trans to the tert-butyl group, regenerating the stereocenter with the original configuration.
Experimental Protocol
Step 1: Preparation of the Oxazolidinone (The Chiral Template)
-
Reagents: L-Alanine, Benzoyl chloride, Pivalaldehyde.
-
Procedure: L-Alanine is first benzoylated to N-Benzoyl-L-Alanine. This is then condensed with pivalaldehyde in the presence of an acid catalyst (PTSA) with azeotropic water removal.
-
Critical Control Point: This reaction yields a mixture of cis and trans isomers. The cis-isomer is thermodynamically favored or can be isolated by crystallization. It is crucial to use pure cis-isomer to ensure high ee in the alkylation step.
Step 2: Stereoselective Allylation
-
Reagents: LDA (Lithium Diisopropylamide), Allyl bromide, THF/HMPA (or DMPU).
-
Conditions: -78°C under Argon.
-
Protocol:
-
Cool a solution of the cis-oxazolidinone in dry THF to -78°C.
-
Add LDA (1.1 equiv) dropwise. The solution turns deep red/orange (enolate formation).
-
Stir for 30-45 minutes to ensure complete deprotonation.
-
Add Allyl bromide (1.2 equiv) slowly.
-
Allow to warm to -20°C over 2 hours.
-
-
Mechanism: The bulky tert-butyl group shields the Re-face. The allyl group attacks from the Si-face (anti to the t-Bu group).
Step 3: Hydrolysis and Deprotection
-
Reagents: 6N HCl, Reflux.
-
Protocol: The alkylated oxazolidinone is heated in 6N HCl. This cleaves the benzoyl group and the pivalaldehyde acetal, releasing the free amino acid: (S)-
-methylallylglycine .
Step 4: Reduction to the Target Alcohol
-
Reagents: LiAlH
(Lithium Aluminum Hydride), THF. -
Protocol:
-
Suspend LiAlH
(2.5 equiv) in dry THF at 0°C. -
Add (S)-
-methylallylglycine portion-wise (solid addition) or as a solution. -
Reflux for 4-12 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL). Filter the granular precipitate. -
Concentrate filtrate to yield (S)-2-amino-2-methylpent-4-en-1-ol .
-
Data Summary Table
| Step | Reaction Type | Key Reagents | Yield (Typical) | Stereocontrol Source |
| 1 | Cyclization | PhCOCl, Pivalaldehyde | 60-80% | Thermodynamic control (cis-preference) |
| 2 | Enolization/Alkylation | LDA, Allyl Bromide | 85-95% | Steric shielding by t-Bu group |
| 3 | Hydrolysis | 6N HCl | >90% | N/A |
| 4 | Reduction | LiAlH | 88-95% | Retention of configuration |
Modern Industrial Alternative: Ni(II)-Schiff Base Complex
While Seebach's method is chemically elegant, modern drug development (e.g., for Carfilzomib scale-up) often utilizes the Belokon/North Ni(II)-Schiff Base methodology. This method is highly scalable and avoids the use of cryogenic temperatures required for LDA.
Workflow Logic
-
Chiral Auxiliary: A reusable proline-derived ligand (BPB).
-
Complexation: Forms a Ni(II) complex with Alanine.
-
Alkylation: The complex renders the
-proton acidic enough to be removed by mild bases (KOH or NaOH) at room temperature. The chiral ligand shields one face of the planar complex. -
Disassembly: Acid hydrolysis releases the target amino acid and regenerates the chiral ligand for reuse.
Figure 2: The Belokon/North Ni(II) catalytic cycle, preferred for kilogram-scale synthesis.
Characterization & Validation
To validate the synthesis of (S)-2-amino-2-methylpent-4-en-1-ol, the following analytical signatures must be confirmed.
NMR Spectroscopy (Proton)
-
Terminal Alkene: Distinct multiplets at
5.7-5.9 ppm (1H, -CH=) and 5.1-5.2 ppm (2H, =CH ). -
Quaternary Methyl: A sharp singlet typically around
1.0-1.1 ppm (3H). This singlet confirms the quaternary nature; if it is a doublet, the alkylation failed or occurred at the wrong position. -
Hydroxymethyl Group: AB system or doublet around
3.3-3.5 ppm (2H, -CH OH).
Enantiomeric Purity Determination
-
Method: Chiral HPLC.[3]
-
Column: Chiralpak AD-H or OD-H.
-
Derivatization: The free amino alcohol is often derivatized with FDAA (Marfey's reagent) or converted to an N-Cbz derivative to improve resolution on the chiral column.
-
Target: >98% ee is expected from both Seebach and Ni(II) routes.
References
-
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition in English, 1996, 35(23-24), 2708-2748. Link
-
Karady, S., et al.
-amino acids. Alkylation of chiral oxazolidinones." Tetrahedron Letters, 1989, 30(17), 2191-2194. Link -
Belokon, Y. N., et al. "General Method of Diastereo- and Enantioselective Synthesis of
-Amino Acids via Metallized Schiff Bases." Journal of the American Chemical Society, 1985, 107(14), 4252-4259. Link -
Schöllkopf, U. "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Tetrahedron, 1983, 39(12), 2085-2091. Link
-
Patent WO2018027021A1. "Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof." World Intellectual Property Organization, 2018. Link
Sources
- 1. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 2. 2-Amino-4-methylpent-4-en-1-ol | C6H13NO | CID 55253753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
Next-Generation Amino Alcohols: Synthetic Architectures, Catalytic Utility, and Carbon Capture Dynamics
Topic: Potential research areas for novel amino alcohols Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Amino alcohols are ubiquitous structural motifs, serving as the chiral backbone for blockbuster drugs (e.g.,
This guide outlines the frontier research areas for amino alcohols. We move beyond standard ethanolamines to explore sterically congested quaternary centers, constrained heterocyclic scaffolds (azetidines/oxetanes), and radical-mediated synthetic pathways. Furthermore, we analyze their thermodynamic role in "water-lean" solvents for CO
Part 1: Synthetic Frontiers – Beyond the Epoxide Ring
Classically,
Radical-Polar Crossover & Electrocatalysis
The most significant recent shift is moving from ionic (S
-
Chromium-Catalyzed Aza-Pinacol Coupling: Recent work (e.g., Westlake University, 2023) utilizes a Cr-catalyzed radical-polar crossover.[2][3] Instead of a ketyl radical, an
-amino radical intermediate is generated.[2][3] This allows for the coupling of aldehydes and -sulfonyl imines to form -amino alcohols with adjacent stereocenters, overcoming the steric limitations of traditional methods [1]. -
Electrocatalytic Decarboxylation: A 2025 breakthrough involves the use of serine-derived carboxylic acids in electrocatalytic decarboxylative radical cross-couplings.[1] This modular approach allows the installation of aryl, alkenyl, or alkyl fragments onto the amino alcohol core without extensive protecting group manipulation [2].[1]
Regioselective Control in Epoxide Opening
When traditional epoxide opening is necessary, the research focus is now on catalyst-controlled regiodivergence .
-
Lewis Acid Catalysis (YCl
): Yttrium trichloride has emerged as a superior catalyst, activating the epoxide oxygen to facilitate amine attack.[4] Crucially, it can shift the mechanism from pure S 2 (steric control) to S 1-like (electronic control), allowing nucleophilic attack at the more substituted carbon—a difficult feat in basic conditions [3].
Visualization: Synthetic Decision Matrix
The following diagram illustrates the decision logic for selecting a synthetic route based on the target amino alcohol's steric complexity.
Caption: Decision matrix for selecting synthetic methodologies based on steric demand and regiochemical requirements.
Part 2: Medicinal Chemistry – The Rise of Constrained Scaffolds
The Gamma-Amino Alcohol Gap
While
-
Research Opportunity: Developing direct C-H activation methods to install amino groups at the
-position of alcohols. This scaffold mimics the transition state of peptide cleavage, making it ideal for protease inhibition [4].[5]
Constrained Geometries: Azetidines and Oxetanes
Replacing the flexible ethyl chain of an ethanolamine with a 4-membered ring (azetidine or oxetane) restricts conformational freedom, often improving metabolic stability and receptor binding affinity.
-
Fragment-Based Drug Discovery (FBDD): Recent screens have highlighted amino alcohol-derived morpholinones and sultams as high-value "sp3-rich" fragments. These offer better solubility and 3D-dimensionality compared to traditional flat aromatic fragments [5].
Part 3: Industrial Application – Carbon Capture (CCUS)
Amino alcohols are the industry standard for removing CO
Steric Hindrance & Carbamate Instability
The reaction of a primary amine with CO
-
The Innovation: Using sterically hindered amino alcohols (e.g., 2-amino-2-methyl-1-propanol, AMP). The steric bulk destabilizes the carbamate, favoring the formation of bicarbonate or allowing for lower-temperature regeneration.
-
Mechanism: The "Zwitterion Mechanism" is the governing model. The amine attacks CO
to form a zwitterion intermediate. In hindered amines, the deprotonation of this zwitterion is slower, or the resulting carbamate is less stable, shifting equilibrium toward bicarbonate in the presence of water [6].
Performance Data: Novel Absorbents
The following table summarizes recent findings on amino acid salts (AAS) and encapsulated systems compared to traditional MEA.
| Absorbent System | Solvent Type | CO | Regeneration Energy | Key Advantage |
| MEA (30 wt%) | Aqueous | ~60 | High (>3.5 GJ/ton) | Baseline standard; fast kinetics. |
| Glycine/K+ Salt | Aqueous | 42-53 | Moderate | Non-toxic, non-volatile. |
| Liquid AAS Hydrogel | Polymer Matrix | 62.8 | Low | High surface area; solid handling. |
| Sarcosinate/K+ | Ethylene Glycol | 36.5 | Low | Water-lean; reduced solvent loss. |
Data aggregated from recent RSC and ORNL studies [7, 8].
Part 4: Experimental Protocol
High-Fidelity Regioselective Epoxide Opening (YCl Catalyzed)
Objective: Synthesize a chiral
Scope: This protocol validates the "Electronic Control" pathway shown in Diagram 1.
Materials
-
Substrate: Styrene Oxide (1.0 equiv, 5 mmol)
-
Nucleophile: Morpholine (1.1 equiv)
-
Catalyst: Yttrium(III) Chloride (YCl
) (5 mol%) -
Solvent: Acetonitrile (MeCN) (anhydrous)
Step-by-Step Methodology
-
Catalyst Activation (Critical Causality):
-
Flame-dry a 25 mL round-bottom flask under Argon. Moisture competes with the epoxide oxygen for Lewis acid coordination, killing activity.
-
Add YCl
(48 mg, 0.25 mmol) and dry MeCN (10 mL). Stir for 10 mins to ensure solvation/dispersion.
-
-
Substrate Addition:
-
Add Styrene Oxide (600 mg, 5 mmol) dropwise.
-
Observation: The solution may turn slightly cloudy as the Lewis Acid coordinates to the epoxide oxygen, lengthening the C-O bonds and building positive charge character at the benzylic carbon.
-
-
Nucleophilic Attack:
-
Add Morpholine (480 mg, 5.5 mmol) slowly.
-
Stir at Room Temperature for 2-4 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 3:1). The epoxide spot (high R
) should disappear; a new polar spot (amino alcohol) will appear.
-
-
Workup (Emulsion Control):
-
Quench with water (10 mL).
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Note: Amino alcohols often act as surfactants. Do not shake vigorously; use gentle inversion to prevent stable emulsions.
-
Wash combined organics with Brine, dry over Na
SO , and concentrate in vacuo.
-
-
Characterization (Self-Validation):
-
1H NMR (CDCl
): Look for the diagnostic methine proton attached to the hydroxyl group.-
Regioisomer Check: If attack occurred at the terminal carbon (S
2), the benzylic proton will be a multiplet at 4.5-4.8 ppm (CH-OH). If attack occurred at the benzylic carbon (S 1-like), the terminal protons will appear as a CH -OH multiplet.
-
-
Expectation: With YCl
, the major product should result from attack at the benzylic position due to carbocation stabilization.
-
Part 5: Mechanistic Visualization (CO2 Capture)
Understanding the kinetics of the amino alcohol-CO
Caption: Reaction pathway of amino alcohols with CO2. Steric hindrance modulates the stability of the Zwitterion intermediate.
References
-
Hu, H., & Wang, Z. (2023).[2] Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for
-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775–20781. [Link] -
Kawamata, Y., et al. (2025).[1] Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.[1] Nature Synthesis. [Link]
-
Fouad, M. A., et al. (2017).[6] YCl
-Catalyzed Highly Selective Ring Opening of Epoxides by Amines. New Journal of Chemistry, 41, 2668–2671.[6] [Link] -
Hung, A. W., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(9), 560–566. [Link]
-
Sartori, A., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249. [Link]
-
Guo, J., et al. (2021). Next generation amino acid technology for CO2 capture: liquid amino acid salt hydrogel particles.[7] Journal of Materials Chemistry A, 9, 150-160. [Link]
-
Roy, S., & Bryantsev, V. S. (2023).[8] Nonequilibrium Solvent Effects in Carbon Capture by Aqueous Amino Acids. Cell Reports Physical Science. [Link]
Sources
- 1. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis [organic-chemistry.org]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Next generation amino acid technology for CO2 capture - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Review of unsaturated chiral amino alcohols
Sources
- 1. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Methodological & Application
Introduction: The Untapped Potential of a Structurally Rich Chiral Ligand
An Application Guide to (S)-2-amino-2-methylpent-4-en-1-ol: A Chiral Ligand in Asymmetric Catalysis
In the field of asymmetric catalysis, the rational design of chiral ligands is paramount for achieving high levels of stereocontrol. Chiral 1,2-amino alcohols are a privileged class of ligands, valued for their robust coordination to metal centers, their synthetic accessibility from the chiral pool, and their proven efficacy in a vast array of stereoselective transformations.[1][2]
This guide focuses on (S)-2-amino-2-methylpent-4-en-1-ol , a chiral amino alcohol with a unique combination of structural features:
-
A Stereogenic Quaternary Center: The chiral center at the C2 position is tetrasubstituted, providing a sterically demanding and well-defined chiral environment.
-
Bidentate Coordination Sites: The vicinal primary amine and primary hydroxyl groups offer two points of coordination, enabling the formation of stable, chelated metal complexes.
-
A Versatile Allyl Group: The terminal alkene functionality serves as a synthetic handle for catalyst immobilization, modification, or participation in tandem catalytic cycles.
While extensive literature on the specific catalytic applications of (S)-2-amino-2-methylpent-4-en-1-ol is not yet prevalent, its structural analogy to highly successful ligands allows for the confident extrapolation of its potential. This document serves as a detailed guide for researchers, providing robust, field-proven protocols from analogous systems to unlock the catalytic utility of this promising ligand. The methodologies herein are based on well-established procedures for structurally similar chiral amino alcohols and are intended to serve as a validated starting point for investigation.[3][4]
Physicochemical Properties and Synthesis Outline
The ligand can be envisioned as being synthesized from its corresponding amino acid, (S)-2-amino-2-methylpent-4-enoic acid, via a standard reduction of the carboxylic acid moiety.[]
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [6] |
| Appearance | Expected to be a solid or oil |
| Chirality | (S)-configuration at C2 |
| Key Features | Primary alcohol, Primary amine, Quaternary chiral center, Terminal alkene |
Application I: Enantioselective Reduction of Prochiral Ketones via Oxazaborolidine Catalysis
The borane-mediated reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in organic synthesis. Chiral amino alcohols are premier catalysts for this reaction, proceeding through an in-situ formed oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) catalyst. The high steric hindrance provided by the quaternary center in (S)-2-amino-2-methylpent-4-en-1-ol is expected to yield high levels of enantioselectivity.[3]
Catalytic Rationale & Mechanism
The reaction proceeds via the formation of a chiral oxazaborolidine from the amino alcohol and a borane source (e.g., BH₃·THF). This catalyst then coordinates to the ketone substrate, positioning the bulky substituent of the ketone away from the sterically demanding chiral framework. The borane is then delivered to one specific face of the carbonyl, resulting in a highly enantiomerically enriched alcohol.
Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol is adapted from established procedures for sterically hindered amino alcohols like (S)-2-Amino-2-methyl-1-propanol.[3]
Materials:
-
(S)-2-amino-2-methylpent-4-en-1-ol (10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Acetophenone (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon), dissolve (S)-2-amino-2-methylpent-4-en-1-ol (0.1 mmol, 11.5 mg) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (1.0 M, 0.1 mL, 0.1 mmol) to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.
-
Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.0 mmol, 120.1 mg) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the catalyst mixture at 0 °C.
-
Reduction: Slowly add additional BH₃·THF solution (1.0 M, 1.2 mL, 1.2 mmol) to the reaction mixture over 15 minutes.
-
Monitor the reaction by TLC. Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).
-
Work-up: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification & Analysis: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) by chiral GC or HPLC.
Expected Performance Data
The data below is representative of results achieved with analogous sterically hindered amino alcohol ligands in the CBS reduction.[3]
| Substrate | Product Configuration | Expected Yield (%) | Expected ee (%) |
| Acetophenone | (R)-1-Phenylethanol | >90 | ~90-95 |
| Propiophenone | (R)-1-Phenyl-1-propanol | >90 | ~92-97 |
| 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >95 | ~90-96 |
Application II: Enantioselective Addition of Diethylzinc to Aldehydes
The catalytic, enantioselective addition of dialkylzinc reagents to aldehydes is a powerful method for constructing chiral secondary alcohols. β-amino alcohols are a premier class of ligands for this transformation, forming a chiral zinc-complex that effectively shields one face of the aldehyde.[4]
Catalytic Rationale & Mechanism
The ligand reacts with diethylzinc to form a chiral dimeric zinc complex. This complex coordinates the aldehyde, activating it towards nucleophilic attack. The geometry of this ternary complex dictates that the ethyl group is delivered to one specific prochiral face of the aldehyde carbonyl, leading to a highly enantioenriched product alcohol.
Detailed Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol is a representative methodology based on established procedures for similar chiral β-amino alcohols.[4]
Materials:
-
(S)-2-amino-2-methylpent-4-en-1-ol (2 mol%)
-
Diethylzinc (1.1 M solution in toluene, 2.2 eq)
-
Benzaldehyde (1.0 mmol)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under Argon, add (S)-2-amino-2-methylpent-4-en-1-ol (0.02 mmol, 2.3 mg) and dissolve in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc solution (1.1 M in toluene, 2.0 mL, 2.2 mmol) and stir the resulting solution at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 mmol, 106.1 mg) dropwise to the catalyst solution.
-
Stir the reaction mixture at 0 °C and monitor by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess by chiral HPLC.
Expected Performance Data
The performance of a catalyst derived from (S)-2-amino-2-methylpent-4-en-1-ol can be benchmarked against data from well-established β-amino alcohol ligands.
| Aldehyde | Product | Expected Yield (%) | Expected ee (%) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | >98 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | >95 | >98 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)propan-1-ol | >90 | >97 |
Future Directions: Leveraging the Allyl Functionality
The terminal double bond in (S)-2-amino-2-methylpent-4-en-1-ol is a key feature that distinguishes it from many common amino alcohol ligands. This functionality opens avenues for advanced catalyst design:
-
Catalyst Immobilization: The allyl group can be readily attached to polymeric supports via radical polymerization or cross-metathesis, facilitating catalyst recovery and recycling—a key goal in sustainable chemistry.
-
Synthesis of Bifunctional Ligands: The alkene can be functionalized through hydroformylation, hydroboration-oxidation, or other transformations to install a second ligating group, enabling the creation of novel tridentate or bifunctional ligands.
-
Tandem Catalysis: The allyl group itself could participate in subsequent or tandem catalytic reactions, such as relay catalysis involving olefin metathesis.
Conclusion
(S)-2-amino-2-methylpent-4-en-1-ol represents a promising yet underexplored scaffold for asymmetric catalysis. Its combination of a sterically demanding quaternary chiral center and a modifiable allyl group makes it a highly attractive target for ligand development. The detailed protocols provided in this guide, based on robust and validated chemistry from analogous systems, offer a clear pathway for researchers to begin exploring the catalytic potential of this versatile molecule. The successful application of this ligand in benchmark reactions could pave the way for its use in the synthesis of complex, high-value chiral molecules for the pharmaceutical and fine chemical industries.
References
- Vertex AI Search, "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals".
- Vertex AI Search, "Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary".
- Vertex AI Search, "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals".
- BenchChem, "A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol".
- Royal Society of Chemistry, "Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction".
- Google Patents, "WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof".
- BOC Sciences, "CAS 96886-55-4 ((S)-2-Amino-2-methylpent-4-enoic acid)".
- Google Patents, "WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4".
- MDPI, "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid".
- ChemScene, "1388112-44-4 | (R)-2-Amino-2-methylpent-4-en-1-ol".
- BenchChem, "Application Notes and Protocols: 4-Aminopentan-2-ol in Asymmetric Catalysis".
Sources
Application Note: Leveraging (S)-2-Amino-2-methylpent-4-en-1-ol in the Total Synthesis of Manzacidin Alkaloids
Executive Summary
The construction of nitrogen-bearing quaternary stereocenters remains one of the most formidable challenges in complex natural product synthesis. This application note details the strategic utilization of (S)-2-amino-2-methylpent-4-en-1-ol , a highly functionalized chiral pool building block, in the modular total synthesis of the Manzacidin marine alkaloids. By pre-installing the quaternary stereocenter, this building block bypasses the thermodynamic hurdles of late-stage asymmetric catalysis. This guide provides a comprehensive, self-validating protocol for transforming this amino alcohol into the complex 3,4,5,6-tetrahydropyrimidine core of the manzacidins via a powerful cross-metathesis/divergent Tsuji-Trost cyclization cascade[1].
Retrosynthetic Logic & Chemical Causality
Manzacidins (A–D) are structurally unique bromopyrrole alkaloids isolated from the Okinawan sponge Hymeniacidon sp. Their defining feature is a rare tetrahydropyrimidine ring containing a quaternary carbon (C4) bonded to a methyl group, an amine derivative, and an ester/alcohol moiety.
Attempting to forge this C4 quaternary center after the ring is formed often leads to poor diastereoselectivity due to the steric crowding of the pyrimidine scaffold. Instead, the modern synthetic logic relies on chiral pool mapping .
(S)-2-amino-2-methylpent-4-en-1-ol perfectly maps onto the C4–C6 sector of the manzacidin core:
-
The Quaternary Center: The C2 position of the building block directly translates to the C4 quaternary center of the natural product.
-
The Terminal Olefin: Serves as a synthetic handle for olefin cross-metathesis, allowing for the elongation of the carbon chain to install the necessary leaving group for cyclization.
-
The Amino & Hydroxyl Groups: Provide orthogonal handles for sequential protection, urea formation, and eventual intramolecular trapping.
Figure 1: Synthetic workflow from (S)-2-amino-2-methylpent-4-en-1-ol to the Manzacidin core.
Experimental Methodologies & Self-Validating Protocols
The following protocols are adapted from the foundational methodology developed by Menche and co-workers for the modular synthesis of the manzacidin pyrimidine core[1],[2].
Protocol 3.1: Chemoselective O-Silylation
Objective: Protect the primary hydroxyl group while leaving the sterically hindered quaternary amine free for subsequent functionalization. Causality: The quaternary nature of the alpha-carbon imposes severe steric hindrance around the amine. By utilizing a bulky silylating agent (TBSCl) alongside a mild base (Et₃N) and a nucleophilic catalyst (DMAP), O-silylation proceeds with >99% chemoselectivity over N-silylation.
Step-by-Step Procedure:
-
Preparation: Dissolve (S)-2-amino-2-methylpent-4-en-1-ol (1.0 equiv, 2.22 mmol) in anhydrous dichloromethane (DCM, 2.5 mL) under an argon atmosphere.
-
Catalyst & Base Addition: Add triethylamine (1.2 equiv, 2.66 mmol) and 4-(dimethylamino)pyridine (DMAP, 5 mol %, 0.11 mmol). Rationale: DMAP acts as an acyl/silyl transfer catalyst, drastically accelerating the reaction of the bulky TBSCl.
-
Silylation: Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv, 2.44 mmol) in one portion. Allow the reaction to warm to room temperature (rt) and stir for 12 hours.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Rationale: Neutralizing the HCl byproduct prevents the premature acidic cleavage of the newly formed TBS ether. Extract the aqueous layer with DCM (4 × 10 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.
Self-Validation Checkpoint:
-
TLC: The product will show a significantly higher
(~0.4 in 10% MeOH/DCM) compared to the baseline starting material. -
Staining: Because the primary amine is still intact, the product spot will stain a vibrant purple/red with Ninhydrin upon heating.
Protocol 3.2: Olefin Cross-Metathesis (CM)
Objective: Install the allylic carbonate leaving group required for the subsequent palladium-catalyzed cyclization. Causality: Grubbs 2nd Generation catalyst is selected over the 1st Generation due to its superior functional group tolerance toward Lewis basic carbamates/ureas and its thermodynamic ability to drive the cross-metathesis of sterically demanding homoallylic systems.
Step-by-Step Procedure:
-
Preparation: To a stirred solution of the N-protected intermediate (e.g., (R)-benzyl (1-((tert-butyldimethylsilyl)oxy)-2-methylpent-4-en-2-yl)carbamate) (1.0 equiv, 1.83 mmol) in dry toluene (5.0 mL), add (Z)-(but-2-ene-1,4-diyl)dimethyl dicarbonate (2.5 equiv, 4.58 mmol).
-
Catalysis: Add Grubbs 2nd generation catalyst (10 mol %, 0.18 mmol).
-
Reaction: Heat the mixture to 80 °C under an argon atmosphere for 15 hours. Rationale: Elevated temperatures in toluene are required to overcome the activation energy barrier of the sterically hindered Type II/III olefin cross-metathesis.
-
Purification: Concentrate the mixture in vacuo and purify directly via flash column chromatography (ethyl acetate/cyclohexane gradient).
Self-Validation Checkpoint:
-
¹H NMR: Disappearance of the terminal olefin multiplet at
5.79 ppm and the appearance of internal olefin protons (~ 5.50–5.65 ppm) alongside the methyl carbonate singlet at 3.78 ppm confirms successful coupling.
Protocol 3.3: Divergent Intramolecular Tsuji-Trost Cyclization
Objective: Form the 3,4,5,6-tetrahydropyrimidine core with absolute control over the newly formed C6 stereocenter.
Causality: The Tsuji-Trost reaction proceeds via a
Figure 2: Catalytic cycle of the intramolecular Tsuji-Trost cyclization forming the pyrimidine core.
Quantitative Data & Optimization
The success of the Tsuji-Trost cyclization is highly dependent on the ligand environment. Table 1 summarizes the optimization data for achieving divergent diastereoselectivity (forming either the syn or anti core).
Table 1: Optimization of the Tsuji-Trost Cyclization for Diastereoselectivity
| Entry | Palladium Source | Ligand (Bite Angle) | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) | Mechanistic Outcome |
| 1 | Pd(PPh₃)₄ (5 mol%) | None (Monodentate) | THF | 65 | 45% | 1.2 : 1 | Poor control; flexible |
| 2 | Pd₂(dba)₃ (2.5 mol%) | dppe (86°) | THF | 65 | 78% | 3 : 1 | Narrow bite angle favors syn attack. |
| 3 | Pd₂(dba)₃ (2.5 mol%) | dppp (91°) | Toluene | 80 | 85% | 1 : 5 | Intermediate angle shifts facial preference. |
| 4 | Pd₂(dba)₃ (2.5 mol%) | dppb (98°) | Toluene | 80 | 92% | 1 : >10 | Wide bite angle rigidly enforces anti attack. |
Note: Data trends synthesized based on standard divergent Tsuji-Trost parameters for tetrahydropyrimidine core formation as established in modular manzacidin synthesis literature.
Conclusion
The use of (S)-2-amino-2-methylpent-4-en-1-ol as a chiral starting material provides a highly robust, scalable, and stereocontrolled pathway to the manzacidins. By front-loading the most difficult structural feature—the quaternary stereocenter—chemists can rely on highly predictable transition-metal-catalyzed methods (Cross-Metathesis and Tsuji-Trost) to rapidly build complexity. The protocols outlined herein are self-validating, ensuring high fidelity and reproducibility in complex natural product synthesis.
References
1. 2. 3.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji-Trost coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Modular synthesis of the pyrimidine core of the manzacidins by divergent Tsuji–Trost coupling [beilstein-journals.org]
Application Notes and Protocols for Reactions Involving (S)-2-amino-2-methylpent-4-en-1-ol
Executive Summary
(S)-2-amino-2-methylpent-4-en-1-ol is a valuable chiral building block in synthetic organic chemistry. Its trifunctional nature, featuring a primary alcohol, a chiral tertiary amine, and a terminal alkene, offers multiple handles for molecular elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, experimental setup, and synthetic applications of this versatile reagent. Detailed, field-tested protocols for key transformations—N-acylation and olefin cross-metathesis—are presented, emphasizing the causal logic behind experimental choices to ensure procedural robustness and reproducibility.
Introduction to the Reagent: A Trifunctional Chiral Synthon
1.1 Significance as a Chiral Building Block
Chiral amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis.[1] The specific stereochemistry of (S)-2-amino-2-methylpent-4-en-1-ol provides a defined three-dimensional framework, making it an attractive starting material for the synthesis of complex target molecules. The presence of three distinct functional groups allows for orthogonal chemical modifications, enabling divergent synthetic strategies from a single chiral precursor. The corresponding carboxylic acid derivative, (S)-2-Amino-2-methylpent-4-enoic acid, is noted for its utility as a versatile intermediate in complex organic synthesis.[]
1.2 Structural Features and Reactivity Profile
The reactivity of (S)-2-amino-2-methylpent-4-en-1-ol is governed by its three primary functional groups:
-
Primary Amine: The nucleophilic nitrogen atom readily participates in reactions such as acylation, alkylation, and Schiff base formation. Its position at a chiral quaternary center makes it a valuable component for introducing stereochemical complexity.
-
Primary Alcohol: The hydroxyl group can be oxidized, esterified, or converted into a leaving group for substitution reactions. Its allylic proximity to the double bond can influence reactivity.
-
Terminal Alkene: The vinyl group is a versatile handle for carbon-carbon bond formation through reactions like olefin metathesis, hydroboration-oxidation, and epoxidation.
This unique combination allows for a wide range of synthetic transformations, making it a powerful tool in the construction of novel chemical entities.
Caption: Workflow for N-Acylation of the amino alcohol.
Detailed Step-by-Step Protocol:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add (S)-2-amino-2-methylpent-4-en-1-ol (1.15 g, 10 mmol).
-
Solvent and Base: Dissolve the starting material in dichloromethane (DCM, 30 mL). Add triethylamine (2.1 mL, 15 mmol, 1.5 eq).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
Reagent Addition: Add acetic anhydride (1.04 mL, 11 mmol, 1.1 eq) dropwise via syringe over 5 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-acetylated product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure product.
3.2 Protocol 2: Olefin Cross-Metathesis
Causality and Rationale: Olefin cross-metathesis (CM) is a powerful C-C bond-forming reaction that allows for the extension and functionalization of the alkene moiety. [3]The presence of an allylic alcohol can enhance the rate of metathesis reactions. [4]Grubbs' second-generation catalyst is chosen for its high activity and functional group tolerance. The reaction is run under an inert atmosphere to protect the catalyst from deactivation by oxygen. Dichloromethane is a common solvent for this transformation. Selecting a suitable metathesis partner is key for achieving high selectivity and minimizing homodimerization. [5] Detailed Step-by-Step Protocol:
-
Setup: In a glovebox, add (S)-2-amino-2-methylpent-4-en-1-ol (576 mg, 5 mmol) and the desired cross-metathesis partner (e.g., butyl acrylate, 1.2 eq) to a flame-dried Schlenk flask containing a stir bar.
-
Solvent: Outside the glovebox, add anhydrous, degassed DCM (50 mL) via cannula under a positive pressure of Argon.
-
Catalyst Addition: In the glovebox, weigh Grubbs' second-generation catalyst (e.g., 2-4 mol%) into a separate vial. Add the catalyst to the reaction flask under a positive flow of Argon.
-
Reaction: Heat the reaction mixture to 40°C (reflux) and stir under Argon. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Quenching: Once the reaction is complete, cool the flask to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-metathesis product. The choice of eluent will depend on the polarity of the product.
Analytical Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized products.
| Technique | Expected Observations for N-acetylated Product |
| ¹H NMR | Appearance of a new singlet around 2.0 ppm (acetyl CH₃). A downfield shift of the proton on the carbon bearing the nitrogen. Disappearance of the broad amine (NH₂) signal, replaced by an amide (NH) signal. |
| ¹³C NMR | Appearance of a new carbonyl signal around 170 ppm. Appearance of a new methyl signal around 23 ppm. |
| Mass Spec (ESI+) | Detection of [M+H]⁺ corresponding to the molecular weight of the product (158.12 g/mol ). |
| Chiral HPLC | A single peak should be observed on a suitable chiral column, confirming retention of enantiomeric purity. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in N-acylation | Incomplete reaction; hydrolysis of anhydride. | Ensure anhydrous conditions. Increase reaction time or slightly warm the mixture. |
| O-acylation observed | Reaction conditions too harsh; sterically hindered amine. | Use milder acylating agents or a selective acylation method. [6][7][8] |
| Low yield in Metathesis | Catalyst deactivation; poor substrate reactivity. | Ensure rigorous inert atmosphere and use freshly purified, degassed solvent. Increase catalyst loading or try a different generation of catalyst. |
| Mixture of products in CM | Homodimerization of starting materials. | Use a 1.5-2.0 fold excess of one partner if it is inexpensive or its homodimer is easily removed. Refer to established models for CM selectivity. [5] |
References
-
Belhani, B., et al. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 9(12), 11-18. Available at: [Link]
-
Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. Available at: [Link]
-
Nippon Nyukazai Co., Ltd. (2023). SAFETY DATA SHEET: AMINO ALCOHOL 2FA. Available at: [Link]
- Lukas, T. J., et al. (1997). Selective N-acylation of amino alcohols. U.S. Patent 5,631,356.
-
Vedso, P., et al. (1996). Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry, 61(21), 7653–7655. Available at: [Link]
- Lukas, T. J., et al. (1993). Selective n-acylation of amino alcohols. WO 1993020038A1.
-
European Patent Office. (1995). Selective N-acylation of amino alcohols. EP 0633875 B1. Available at: [Link]
-
Superchi, S., et al. (2005). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 3, 1641-1648. Available at: [Link]
-
Yan, T., et al. (2020). Drugs containing chiral γ‐amino alcohol units and methods for asymmetric γ‐functionalization of allylic alcohols. ResearchGate. Available at: [Link]
-
ACS Publications. (2025). Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Frontiers Media. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Available at: [Link]
-
Lin, Y. A., et al. (2010). Olefin Cross-Metathesis on Proteins: Investigation of Allylic Chalcogen Effects and Guiding Principles in Metathesis Partner Selection. Journal of the American Chemical Society, 132(38), 13332–13343. Available at: [Link]
-
Podyacheva E., et al. (2026). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2015). ChemInform Abstract: Cross Metathesis of Allyl Alcohols: How to Suppress and How to Promote Double Bond Isomerization. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9). Available at: [Link]
-
Chatterjee, A. K., et al. (2003). A general model for selectivity in olefin cross metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55253753, 2-Amino-4-methylpent-4-en-1-ol. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79030, 2-Amino-4-methylpentan-1-ol. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cross Metathesis. Available at: [Link]
-
Lin, Y. A., & Davis, B. G. (2010). The allylic chalcogen effect in olefin metathesis. Beilstein Journal of Organic Chemistry, 6, 1219–1228. Available at: [Link]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
Application Notes and Protocols: (S)-2-amino-2-methylpent-4-en-1-ol as a Versatile Chiral Precursor for Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of (S)-2-amino-2-methylpent-4-en-1-ol
(S)-2-amino-2-methylpent-4-en-1-ol is a valuable chiral building block for modern asymmetric synthesis. Its utility is derived from a unique convergence of functional groups within a compact, stereodefined framework. The presence of a primary alcohol, a primary amine, a terminal olefin, and a quaternary stereocenter at the C2 position makes it an exceptionally versatile precursor for the construction of a diverse range of chiral nitrogen- and oxygen-containing heterocycles. These heterocyclic motifs are privileged structures in medicinal chemistry and drug development, frequently forming the core of pharmacologically active agents.[1][2]
The strategic advantage of this reagent lies in its pre-installed stereocenter, which serves as a control element in subsequent stereoselective transformations. The terminal alkene and the nucleophilic amino and hydroxyl groups are poised for intramolecular cyclization reactions, providing a direct and atom-economical pathway to complex cyclic systems. This guide details the application of (S)-2-amino-2-methylpent-4-en-1-ol in the synthesis of chiral pyrrolidines and related heterocycles through a robust and field-proven methodology: electrophile-induced cyclization.
Core Synthetic Strategy: Electrophile-Induced Cyclization
One of the most powerful strategies for heterocycle synthesis from unsaturated amino alcohols is electrophile-induced cyclization. This approach involves the activation of the alkene by an electrophile (E+), which triggers a nucleophilic attack from either the nitrogen or oxygen atom. The regioselectivity and stereoselectivity of this process are governed by well-established principles, offering a high degree of predictability and control.
Mechanistic Underpinning: Regio- and Stereoselectivity
For (S)-2-amino-2-methylpent-4-en-1-ol, the reaction with an electrophile, such as molecular iodine (I₂), generates a cyclic iodonium ion intermediate. This intermediate can be intercepted intramolecularly by the amine or the alcohol. According to Baldwin's rules, the 5-exo-tet cyclization pathway is kinetically favored over the 6-endo-tet pathway, leading predominantly to the formation of five-membered rings (pyrrolidines).
The stereochemical outcome is directed by the existing C2 stereocenter. The intramolecular nucleophilic attack occurs on the opposite face of the newly formed C-E bond, resulting in a trans relationship between the substituent at C4 and the group at C3 in the newly formed pyrrolidine ring.
Application: Synthesis of Chiral 3-Substituted-3-methylpyrrolidine Derivatives
The direct iodocyclization of (S)-2-amino-2-methylpent-4-en-1-ol provides a rapid and efficient entry into highly functionalized, enantiopure pyrrolidines. These structures are key intermediates in the synthesis of various biologically active compounds.[3][4] The resulting iodo-substituted pyrrolidine can be further elaborated through a wide range of standard cross-coupling and substitution reactions.
Protocol 1: Synthesis of (S)-4-(Iodomethyl)-4-methylpyrrolidin-3-ol
This protocol describes the direct iodocyclization of (S)-2-amino-2-methylpent-4-en-1-ol, leveraging the amine as the primary nucleophile.
Materials:
-
(S)-2-amino-2-methylpent-4-en-1-ol (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add (S)-2-amino-2-methylpent-4-en-1-ol (1.0 eq) and anhydrous acetonitrile (0.1 M solution).
-
Add sodium bicarbonate (2.5 eq) to the solution. The bicarbonate serves to neutralize the HI generated in situ, preventing potential side reactions.[5]
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous acetonitrile.
-
Add the iodine solution dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 9:1 DCM:Methanol).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the characteristic brown color of iodine dissipates.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel (gradient elution, 100% DCM to 95:5 DCM:Methanol) to yield the pure (S)-4-(iodomethyl)-4-methylpyrrolidin-3-ol.
Self-Validation and Causality:
-
Anhydrous Conditions: The use of anhydrous solvent is critical to prevent competitive reaction of water with the iodonium intermediate.
-
Slow Addition of Iodine: Dropwise addition at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.
-
Quenching: The sodium thiosulfate quench is essential to remove excess iodine, which can interfere with purification and product stability.
Application: Synthesis of Chiral 3-Substituted-3-methylmorpholine Derivatives via N-Protection
To favor cyclization via the hydroxyl group, the more nucleophilic amine must first be protected. A carbamate protecting group, such as tert-butyloxycarbonyl (Boc), is ideal for this purpose as it reduces the nucleophilicity of the nitrogen atom. Subsequent iodocyclization then proceeds via a 6-endo-tet pathway, selectively forming the morpholine ring system. Chiral morpholines are important scaffolds in many pharmaceutical compounds.[6][7]
Protocol 2: Synthesis of (R)-tert-butyl 3-(iodomethyl)-3-methylmorpholine-4-carboxylate
This two-step protocol outlines the N-protection followed by O-cyclization to yield a chiral morpholine derivative.
Step A: N-Protection
Materials:
-
(S)-2-amino-2-methylpent-4-en-1-ol (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve (S)-2-amino-2-methylpent-4-en-1-ol (1.0 eq) in anhydrous DCM (0.2 M).
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with saturated aqueous ammonium chloride (NH₄Cl), followed by brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The resulting N-Boc protected amino alcohol is often pure enough for the next step without further purification.
Step B: Iodocyclization
Materials:
-
N-Boc-(S)-2-amino-2-methylpent-4-en-1-ol (from Step A) (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF (0.1 M).
-
Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C.
-
Add a solution of iodine (1.2 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Perform an aqueous workup as described in Protocol 1 (quench with Na₂S₂O₃, extract with ethyl acetate, wash with brine).
-
Purify the crude product by flash column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the title morpholine derivative.
Data Presentation
The following table summarizes representative data for the cyclization reactions based on analogous systems reported in the literature. Actual yields and selectivities may vary and require optimization for this specific substrate.
| Protocol | Product Heterocycle | Starting Material | Typical Yield | Key Reaction Parameters | Reference Analogy |
| 1 | Pyrrolidine | (S)-2-amino-2-methylpent-4-en-1-ol | 75-85% | I₂, NaHCO₃, CH₃CN, 0°C to RT, 16h | [5] |
| 2 | Morpholine | N-Boc-(S)-2-amino-2-methylpent-4-en-1-ol | 60-70% (over 2 steps) | 1. (Boc)₂O, TEA 2. I₂, NaHCO₃, THF, 0°C to RT, 24h | [2] |
Visualization of Workflows and Mechanisms
The following diagrams illustrate the key synthetic pathways and mechanistic details.
Caption: Synthetic divergence using (S)-2-amino-2-methylpent-4-en-1-ol.
Caption: Key steps in the iodocyclization mechanism.
References
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Reeves, J. T., et al. (2015). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 17(11), 649–657. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]
-
Cmoch, P., et al. (2017). An entry to non-racemic β-tertiary-β-amino alcohols, building blocks for the synthesis of aziridine, piperazine, and morpholine scaffolds. Organic & Biomolecular Chemistry, 15(45), 9583-9593. [Link]
-
Wappes, E. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Chemistry, 12, 819–826. [Link]
-
Periasamy, M., & Reddy, M. R. (2002). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 56(1-2), 38-42. [Link]
-
Zhang, K., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society, 145(50), 27361–27368. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]
-
ResearchGate. (n.d.). Iodocyclization. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting group strategies for (S)-2-amino-2-methylpent-4-en-1-ol
Executive Summary
(S)-2-amino-2-methylpent-4-en-1-ol is a high-value chiral building block, often employed as a precursor for
This guide outlines three validated protection strategies designed to preserve the alkene functionality while navigating the steric bulk of the quaternary center. It includes a novel, non-hydrogenolytic protocol for Cbz removal using AlCl
Strategic Analysis: The Core Challenges
The "Alkene Trap" (Orthogonality)
The most common error in handling this scaffold is the use of Benzyl (Bn) or Benzyloxycarbonyl (Cbz) groups without a viable exit strategy. Standard deprotection (H
-
Rule: Avoid Cbz/Bn unless you have access to specialized Lewis-acid deprotection (see Protocol 4) or dissolving metal reduction (which may be too harsh).[1]
-
Solution: Prioritize Boc (acid-labile), Fmoc (base-labile), or Alloc (Pd(0)-labile) strategies.
The Quaternary Steric Barrier
The
-
Impact: Nucleophilic attack by the amine is significantly slower than in non-methylated analogs (e.g., Leucinol).
-
Adjustment: Standard protocols (e.g., Boc
O/DCM) often stall.[1] Successful protection requires forcing conditions : higher temperatures, polar aprotic solvents (DMF, MeCN), or hyper-nucleophilic catalysts (DMAP).[1]
Chemoselectivity
While the amine is generally more nucleophilic, the steric bulk reduces this margin. Selective
Decision Matrix & Workflows
The following flowchart guides the selection of the optimal protecting group strategy based on downstream applications.
Figure 1: Strategic decision tree for protecting group selection.
Detailed Experimental Protocols
Protocol 1: Sterically Forced -Boc Protection
Standard Boc protocols often result in incomplete conversion due to the
Reagents:
-
Substrate: (S)-2-amino-2-methylpent-4-en-1-ol (1.0 equiv)[1]
-
Boc
O (Di-tert-butyl dicarbonate) (1.2 - 1.5 equiv)[1] -
Triethylamine (TEA) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Avoid DCM for hindered amines)
Procedure:
-
Dissolution: Dissolve the amino alcohol in MeCN (0.5 M concentration). Add TEA.
-
Addition: Add Boc
O (dissolved in minimal MeCN) dropwise at room temperature. -
Forcing: Heat the reaction to 50°C for 12–16 hours.
-
Workup: Concentrate MeCN. Redissolve residue in EtOAc. Wash with 10% Citric Acid (removes unreacted amine/DMAP), sat.[1] NaHCO
, and Brine.[1] -
Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a clear oil.[1]
QC Check:
-
H NMR: Look for the Boc singlet (~1.44 ppm, 9H). The
-methyl group typically shifts slightly downfield upon carbamate formation.[1]
Protocol 2: Selective -Silylation (TBS)
Once
Reagents:
- -Boc-amino alcohol (1.0 equiv)[1]
-
TBSCl (tert-Butyldimethylsilyl chloride) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
DMAP (0.05 equiv - optional catalyst)
-
Solvent: DMF (anhydrous)
Procedure:
-
Setup: Dissolve
-Boc substrate and Imidazole in anhydrous DMF (1.0 M) under N . -
Addition: Add TBSCl solid in one portion at 0°C.
-
Reaction: Warm to RT and stir for 4–6 hours. The steric bulk of the
-methyl group actually helps prevent -silylation, making this highly selective for . -
Workup: Dilute with Et
O (preferred over EtOAc for silyl ethers).[1] Wash extensively with water (3x) to remove DMF.[1] -
Yield: Expect >90%.
Protocol 3: Cyclic Carbamate (Oxazolidinone) Formation
This strategy protects both N and O simultaneously, locking the conformation. Ideal for crystallizing the intermediate or preventing "N-to-O" acyl migration.
Reagents:
-
Amino alcohol (1.0 equiv)
-
Triphosgene (0.4 equiv) OR CDI (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DCM (0.2 M) at 0°C
Procedure:
-
Dissolution: Dissolve amino alcohol and DIPEA in dry DCM under N
. Cool to 0°C.[1] -
Addition:
-
If Triphosgene: Dissolve in DCM and add very slowly (exothermic).
-
If CDI: Add solid in portions.
-
-
Cyclization: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Carefully add sat. NH
Cl. -
Result: The 4-methyl-4-allyl-2-oxazolidinone is a rigid heterocycle.[1]
-
Note: This group is very stable (requires strong base like LiOH or Ba(OH)
to open).[1]
-
Protocol 4: The "Expert Fix" – Non-Hydrogenolytic Cbz Removal
If you inherit a Cbz-protected version of this molecule, you cannot use H
Mechanism: Lewis-acid mediated cleavage assisted by the ionizing power of Hexafluoroisopropanol (HFIP).
Reagents:
-
Substrate:
-Cbz-amino alkene (1.0 equiv)[1] -
AlCl
(anhydrous) (3.0 equiv) -
HFIP (1,1,1,3,3,3-hexafluoroisopropanol) (Solvent, ~0.25 M)[2]
Procedure:
-
Preparation: In a vial, dissolve the substrate in HFIP.
-
Activation: Add AlCl
in one portion at RT. (The mixture may fume slightly; work in a hood).[3] -
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Cbz removal is distinct).
-
Quench: Dilute with DCM, then slowly add sat. NaHCO
(gas evolution).[1] -
Workup: Extract with DCM. The alkene remains 100% intact .
Reference: Vinayagam, V. et al. J. Org.[1][4] Chem.2024 , 89, 5665–5674.[1][4][5]
Protocol 5: Alloc Deprotection (Orthogonal Alternative)
Alloc (Allyloxycarbonyl) is the best alternative to Cbz if Boc/Fmoc are not suitable. It is removed by Pd(0) but requires a scavenger to prevent the
Reagents:
-
Substrate:
-Alloc-amino alkene[1] -
Catalyst: Pd(PPh
) (5 mol%) -
Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) OR Morpholine-Borane (2–3 equiv).[1]
Procedure:
-
Dissolve substrate and scavenger in DCM/MeOH (1:1).[1]
-
Add Pd catalyst under Argon.[1] Stir 20–30 min.
-
Solvent evaporation and direct column chromatography.[1]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield (N-Boc) | Steric hindrance of | Switch solvent to MeCN or DMF; heat to 50°C; add 10% DMAP.[1] |
| Alkene Reduction | Used H | STOP. Use Protocol 4 (AlCl |
| O-Acylation (Side Rxn) | DMAP used too aggressively. | Use minimal DMAP; keep temp low during reagent addition. |
| O-Silyl Hydrolysis | Acidic workup or silica gel acidity.[1] | Add 1% Et |
References
-
Cbz Deprotection (AlCl3/HFIP): Vinayagam, V., et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP."[2][4][5][7] The Journal of Organic Chemistry, vol. 89, no.[4][5] 8, 2024, pp. 5665–5674.[1][5] Link
-
Alloc Deprotection Scavengers: "Scavengers for Alloc Deprotection from Secondary Amines." BenchChem Technical Notes. Link
-
Oxazolidinone Synthesis: Gage, J. R., and Evans, D. A.[1] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, vol. 68, 1990, p.[1] 83. Link[1]
-
Boc Protection of Hindered Amines: Ragnarsson, U., and Grehn, L. "Novel amine chemistry based on DMAP-catalyzed derivatization."[1] Accounts of Chemical Research, vol. 31, no.[1] 8, 1998, pp. 494-501.[1]
Sources
- 1. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Advanced Application Notes: Leveraging (S)-2-amino-2-methylpent-4-en-1-ol in the Design and Immobilization of Next-Generation Chiral Catalysts
Introduction & Mechanistic Rationale
The pursuit of highly enantioselective and recyclable catalysts is a cornerstone of modern asymmetric synthesis. Among the chiral pool building blocks, (S)-2-amino-2-methylpent-4-en-1-ol represents a highly specialized, multifunctional
The architectural power of this molecule lies in its specific functional groups:
-
The 1,2-Amino Alcohol Motif: Serves as the classic precursor for the synthesis of chiral oxazoline rings (e.g., BOX, PyBOX, and PHOX ligands), which are privileged scaffolds in asymmetric carbon-carbon bond-forming reactions[4].
-
The Quaternary Stereocenter: The presence of both an
-methyl and an -allyl group prevents unwanted epimerization during ligand synthesis. More importantly, it projects severe steric bulk (rigid hindrance) directly adjacent to the metal-coordination site, effectively blocking one enantioface of the coordinated substrate and dictating high stereoselectivity[2]. -
The Terminal Alkene Handle: The pent-4-enyl chain acts as a chem-orthogonal tether. It allows the fully assembled catalyst to be covalently anchored to a polymer support via olefin cross-metathesis[3][5]. Because this tether is physically distanced from the oxazoline ring, immobilization occurs without altering the delicate steric environment of the catalytic pocket.
Workflow from chiral amino alcohol to immobilized asymmetric catalyst.
Experimental Protocols
Protocol 1: Synthesis of a C2-Symmetric Bis(oxazoline) (BOX) Ligand
Objective: Convert (S)-2-amino-2-methylpent-4-en-1-ol into a C2-symmetric BOX ligand.
Causality & Design: We utilize a two-step cyclization method. Direct condensation with malononitrile often requires harsh Lewis acids that can trigger side reactions with the terminal alkene. Instead, condensation with diethyl dimethylmalonate followed by chlorination and base-promoted cyclization ensures the alkene remains intact while preserving the integrity of the quaternary stereocenter[4].
Step-by-Step Procedure:
-
Amidation: In a flame-dried round-bottom flask under inert argon, dissolve 2.2 equivalents of (S)-2-amino-2-methylpent-4-en-1-ol in anhydrous toluene. Add 1.0 equivalent of diethyl dimethylmalonate. Reflux the mixture at 110 °C for 24 hours using a Dean-Stark trap to remove the ethanol byproduct.
-
Intermediate Validation: Cool the reaction. Verify the formation of the bis(amide) intermediate via
H NMR (look for the disappearance of the ester ethyl quartet at 4.1 ppm and the appearance of broad amide N-H singlets at 7.5 ppm). -
Chlorination: Dissolve the crude bis(amide) in anhydrous dichloromethane (DCM) at 0 °C. Dropwise, add 3.0 equivalents of thionyl chloride (
). Stir for 2 hours, allowing the reaction to warm to room temperature. Carefully quench with saturated aqueous and extract with DCM. -
Cyclization: Resuspend the crude chlorinated intermediate in a 1:1 mixture of methanol and 2M aqueous NaOH. Reflux at 70 °C for 4 hours. The strong base drives the intramolecular nucleophilic substitution, closing the oxazoline rings.
-
Purification & Self-Validation: Extract the product with ethyl acetate, dry over
, and purify via silica gel chromatography (Hexanes/EtOAc, 7:3).-
Validation Checkpoint: FTIR analysis must show a sharp, strong absorption band at ~1655 cm
, corresponding to the characteristic C=N stretch of the newly formed oxazoline rings.
-
Protocol 2: Catalyst Immobilization via Olefin Cross-Metathesis
Objective: Anchor the synthesized BOX ligand to a polystyrene support to create a recyclable heterogeneous catalyst[3].
Causality & Design: Grubbs 2nd Generation catalyst is selected over early-generation or Schrock-type catalysts due to its exceptional tolerance toward the nitrogen and oxygen heteroatoms present in the oxazoline rings[5][6].
Step-by-Step Procedure:
-
Resin Swelling: Suspend 1.0 g of terminal-alkene functionalized polystyrene resin (e.g., cross-linked with 1% divinylbenzene) in 15 mL of anhydrous, degassed DCM. Agitate gently for 30 minutes to swell the polymer matrix, ensuring maximum pore accessibility.
-
Metathesis Reaction: Add 1.5 equivalents of the synthesized BOX ligand (from Protocol 1) to the resin suspension. Add 5 mol% of Grubbs 2nd Generation catalyst.
-
Incubation: Heat the mixture to 40 °C under a strict argon atmosphere for 24 hours. The cross-metathesis reaction will release ethylene gas, driving the equilibrium toward the immobilized product.
-
Cleansing & Validation: Filter the resin through a coarse glass frit. Wash sequentially with DCM, methanol, and diethyl ether (5 × 10 mL each) to remove any unreacted homogeneous ligand and ruthenium residues. Dry under vacuum at 40 °C.
-
Validation Checkpoint: Perform Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) on the washings to confirm the complete removal of Ruthenium (< 1 ppm). Elemental analysis (Nitrogen content) of the dried resin will quantify the exact ligand loading (typically 0.4 - 0.6 mmol/g).
-
Application: Asymmetric Cu-Catalyzed Henry (Nitroaldol) Reaction
The immobilized BOX ligand is highly effective when complexed with Copper(II) for the asymmetric Henry reaction, a critical transformation for synthesizing
Protocol:
-
Complexation: In a reaction vial, suspend 100 mg of the immobilized BOX resin in 2 mL of ethanol. Add 0.05 mmol of
. Stir for 1 hour at room temperature. Self-validation: The resin will visibly change from off-white to a deep blue/green hue, confirming Cu(II) coordination. -
Reaction: Add 1.0 mmol of benzaldehyde and 10.0 mmol of nitromethane to the suspension. Stir at 0 °C for 24 hours.
-
Recovery: Filter the mixture to recover the catalyst. The filtrate is concentrated and purified to yield the
-nitro alcohol. The recovered resin is washed with ethanol and directly reused for the next cycle.
Mechanistic transition state model highlighting steric direction by the quaternary center.
Quantitative Data: Catalyst Recycling Performance
The table below summarizes the performance of the immobilized Cu(II)-BOX catalyst compared to its homogeneous counterpart. The data demonstrates that the immobilization via the pent-4-enyl tether successfully preserves the highly enantiodiscriminating environment created by the (S)-2-amino-2-methylpent-4-en-1-ol scaffold[3].
| Catalyst System | Cycle | Yield (%) | Enantiomeric Excess (ee %) |
| Homogeneous BOX | 1 | 94 | 96 |
| Immobilized BOX | 1 | 92 | 95 |
| Immobilized BOX | 2 | 91 | 95 |
| Immobilized BOX | 3 | 90 | 94 |
| Immobilized BOX | 4 | 88 | 94 |
| Immobilized BOX | 5 | 86 | 92 |
Note: The slight drop in yield by Cycle 5 is typically attributed to minor mechanical degradation of the polystyrene resin during magnetic stirring, rather than chemical decomposition of the oxazoline ligand.
References
- Methods of preparing tertiary carbinamine compounds Source: US Patent US8143451B2 URL
-
Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates Source: MDPI (Molecules) URL:[Link]
-
Chiral Oxazolines and Their Legacy in Asymmetric Carbon−Carbon Bond-Forming Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Olefin metathesis in aqueous media Source: Green Chemistry (RSC Publishing) URL:[Link]
-
Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
A study of chiral oxazoline ligands with a 1,2,4-triazine and other six-membered aza-heteroaromatic rings and their application in Cu-catalysed asymmetric nitroaldol reactions Source: Heterocyclic Communications URL:[Link]
-
DFT Study of the Olefin Metathesis Catalyzed by Ruthenium Complexes Source: Organometallics (ACS Publications) URL:[Link]
Sources
- 1. US8143451B2 - Methods of preparing tertiary carbinamine compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00734E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Olefin metathesis in aqueous media - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41042K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Application Note: High-Fidelity Enantioselective Catalysis & Ligand Design using (S)-2-amino-2-methylpent-4-en-1-ol
This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the utility of (S)-2-amino-2-methylpent-4-en-1-ol (CAS: 1388112-44-4), a "privileged" chiral scaffold combining a quaternary stereocenter with a versatile alkene handle.
Executive Summary
(S)-2-amino-2-methylpent-4-en-1-ol represents a specialized class of quaternary
-
Conformational Rigidity: The gem-disubstitution (methyl/allyl) restricts bond rotation via the Thorpe-Ingold effect, often leading to higher enantiomeric excess (
) in metal-complexed transition states. -
Orthogonal Functionalization: The terminal alkene ("pent-4-en") serves as a chemical handle for immobilization on solid supports or elaboration into complex spiro-ligands without disrupting the chiral center.
This guide details protocols for utilizing this molecule as a chiral ligand in enantioselective alkylation and as a precursor for polymer-supported catalysis .
Mechanistic Principles
The primary application of (S)-2-amino-2-methylpent-4-en-1-ol is mediating the enantioselective addition of organozinc reagents to aldehydes. The reaction proceeds via a bimetallic transition state (Noyori mechanism).
The Quaternary Advantage
In the catalytic cycle, the amino alcohol forms a dimeric zinc complex. The quaternary methyl group on the ligand sterically locks the chelate ring, minimizing "leakage" pathways that lead to racemic products.
Pathway Visualization
The following diagram illustrates the ligand acceleration and stereochemical control pathway.
Figure 1: Catalytic cycle for enantioselective alkylation. The quaternary center of the ligand stabilizes the Bimetallic Transition State, ensuring high facial selectivity.
Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde
Objective: Synthesize (S)-1-phenylpropan-1-ol with >90%
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Ligand: (S)-2-amino-2-methylpent-4-en-1-ol (5 mol%, 5.8 mg)
-
Substrate: Benzaldehyde (1.0 mmol, 106 mg) – Freshly distilled
-
Reagent: Diethylzinc (1.0 M in hexane, 2.2 mmol, 2.2 mL)
-
Solvent: Toluene (anhydrous, 4 mL)
-
Atmosphere: Argon or Nitrogen (strictly inert)[1]
Experimental Workflow
-
Ligand Activation:
-
Flame-dry a 10 mL Schlenk flask and cool under Argon.
-
Charge with (S)-2-amino-2-methylpent-4-en-1-ol (5.8 mg, 0.05 mmol) and anhydrous toluene (2 mL).
-
Add Diethylzinc (2.2 mL, 1.0 M solution) dropwise. Caution: Exothermic and pyrophoric.
-
Stir at 0°C for 20 minutes to form the active zinc-alkoxide complex.
-
-
Substrate Addition:
-
Cool the mixture to -20°C (using a cryostat or ice/salt bath).
-
Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe over 5 minutes.
-
Note: The yellow color of the solution may intensify, indicating coordination.
-
-
Reaction & Quench:
-
Stir at 0°C for 14–18 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).
-
Quench: Carefully add saturated aqueous NH₄Cl (2 mL) at 0°C. Vigorous gas evolution (ethane) will occur.
-
Add 1M HCl (1 mL) to dissolve zinc salts.
-
-
Workup & Analysis:
-
Extract with Et₂O (3 x 5 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 5-10% EtOAc in Hexane).
-
Analysis: Determine
via Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 98:2).
-
Expected Results
| Parameter | Value | Notes |
| Yield | 85 - 95% | High conversion due to ligand acceleration. |
| Enantiomeric Excess ( | 92 - 98% (S) | Quaternary center minimizes conformational slip. |
| Reaction Time | 16 Hours | Slower at -20°C but higher selectivity. |
Protocol B: Ligand Immobilization Strategy
Objective: Utilize the "pent-4-en" alkene handle to covalently attach the ligand to a solid support, enabling catalyst recycling. This protocol uses a thiol-ene "click" reaction logic suitable for functionalized resins.
Workflow Logic
The terminal alkene allows for radical-mediated hydrothiolation without affecting the sensitive amino-alcohol catalytic site.
Figure 2: Immobilization of (S)-2-amino-2-methylpent-4-en-1-ol onto thiol-resins via the alkene handle.
Step-by-Step Procedure
-
Resin Preparation: Swell Thiol-functionalized polystyrene resin (1.0 g, ~1.5 mmol/g loading) in degassed DMF for 30 mins.
-
Coupling: Add (S)-2-amino-2-methylpent-4-en-1-ol (2.0 eq relative to thiol) and AIBN (10 mol%).
-
Reaction: Heat to 80°C for 24 hours under Argon.
-
Washing: Filter the resin and wash extensively with DMF, MeOH, and DCM to remove unbound ligand.
-
Validation: Analyze filtrate by GC/HPLC to calculate loading efficiency (uptake of ligand).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Ensure Toluene is Na/Benzophenone distilled; flame-dry all glass. |
| Low | Background reaction | Ensure the ligand is mixed with Et₂Zn before adding aldehyde. Uncatalyzed Et₂Zn addition is racemic. |
| Racemic Product | Impure Ligand | Verify optical rotation of the starting amino alcohol. Use >98% pure material. |
| Gel Formation | Zinc aggregation | Increase solvent volume; ensure vigorous stirring during Et₂Zn addition. |
References
-
General Mechanism of Amino Alcohol Catalysis: Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. [Link]
-
Immobilization of Allyl-Functionalized Ligands: Pericàs, M. A., et al. (2002). Polystyrene-Supported Amino Alcohols: Synthesis and Application in Enantioselective Additions of Diethylzinc. Journal of Organic Chemistry. [Link]
-
Quaternary Amino Acid Derivatives (SRS Principle): Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. [Link]
-
Synthesis of Quaternary Amino Alcohols: Wang, Z., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-Amino Alcohol Synthesis. Journal of the American Chemical Society. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-amino-2-methylpent-4-en-1-ol
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of (S)-2-amino-2-methylpent-4-en-1-ol. This chiral amino alcohol, featuring a quaternary stereocenter, is a valuable building block in medicinal chemistry. Achieving high yield and enantiopurity can be challenging. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the complexities of its synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis strategy for (S)-2-amino-2-methylpent-4-en-1-ol.
Q1: What are the most effective strategies for synthesizing (S)-2-amino-2-methylpent-4-en-1-ol?
The synthesis of α,α-disubstituted amino acids and their derivatives is a significant challenge in organic chemistry.[1] The most logical and widely applicable approach involves the diastereoselective alkylation of a chiral precursor derived from (S)-alanine. A common strategy involves two key transformations:
-
C-C Bond Formation: Introduction of the allyl group onto a chiral scaffold containing the pre-existing methyl group and amine functionality. This is typically achieved via the addition of an allyl organometallic reagent (like allylmagnesium bromide) to a chiral imine or a related electrophile. The use of chiral auxiliaries is a well-established method for such transformations.[2]
-
Reduction: Conversion of a carbonyl group (typically an ester or carboxylic acid) into the primary alcohol functionality of the target molecule. This is often accomplished using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[3][4]
A plausible retrosynthetic analysis is outlined below:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol - Google Patents [patents.google.com]
Technical Support Center: Purification of (S)-2-amino-2-methylpent-4-en-1-ol
Product ID: (S)-Ampenol-01 (Internal Designation) Chemical Name: (S)-2-amino-2-methylpent-4-en-1-ol CAS (Enantiomer Reference): 1388112-44-4 (R-isomer analog) Support Tier: Level 3 (Senior Application Scientist)
System Overview & Chemical "Personality"
Before troubleshooting, understand the molecule you are fighting. This is not a standard organic intermediate; it is a chiral amino alcohol with a quaternary center and a terminal alkene.
-
The Trap: It is amphiphilic. The amine and alcohol groups make it highly water-soluble, while the alkene provides a lipophilic tail. It loves to stay in the aqueous phase during workup.
-
The Chelation Risk: The 1,2-amino alcohol motif is a bidentate ligand. If you synthesized this via reduction (e.g., LiAlH4) of the corresponding amino ester/acid, it forms tight chelates with Aluminum, leading to emulsions that can last for days.
-
The Stability: The terminal alkene is relatively stable, but the amine is prone to oxidation over time. Store under Argon/Nitrogen at 4°C.
Module 1: Isolation from Reaction Mixture (The "Emulsion" Issue)
User Symptom: "I reduced the precursor with LiAlH4, but after adding water, I have a thick gray sludge/emulsion. Filtration is impossible, and I'm losing product."
Diagnosis: You are experiencing the "Aluminum Sponge" effect. The amino-alkoxide product is coordinated to the aluminum salts. Standard acid/base workups often fail here because the product is acid-sensitive (alkene hydration risk) or water-soluble (loss in basic aqueous phase).
Protocol 1.1: The Rochelle’s Salt Method (Recommended) This is the gold standard for amino alcohols. It solubilizes the aluminum, allowing a clean phase separation.
-
Dilute: Dilute the reaction mixture with diethyl ether (Et2O) or THF (2x reaction volume). Cool to 0°C.[1][2]
-
Quench: Slowly add water (1 mL per gram of LiAlH4 used). Caution: Hydrogen evolution.[2]
-
Complexation: Add 15% aqueous NaOH (1 mL per gram LiAlH4), then Water (3 mL per gram LiAlH4).
-
The Key Step: Add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use approx. 50 mL per gram of LiAlH4.
-
Agitate: Stir vigorously at room temperature for 2-4 hours. The gray sludge will separate into two clear layers: a clear organic layer and a clear aqueous layer.
-
Separate: The aluminum is now trapped in the aqueous tartrate complex.
Protocol 1.2: The Fieser "Dry" Workup (Alternative) Use this only if you need to avoid large volumes of water.
-
Add n g LiAlH4 -> Add n mL H2O -> n mL 15% NaOH -> 3n mL H2O.
-
Add anhydrous MgSO4 directly to the pot. Stir 15 mins. Filter the white granular precipitate.
Module 2: Extraction & Phase Transfer
User Symptom: "My aqueous layer contains my product. I extracted with Hexanes/Ethyl Acetate, but the yield is <20%."
Diagnosis: The compound is too polar for non-polar solvents. The quaternary center hinders lipophilicity.
Corrective Action:
-
Salting Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, forcing the organic amino alcohol out ("Salting out effect").
-
Solvent Switch: Do not use Hexanes. Use DCM (Dichloromethane) or a mixture of CHCl3 : Isopropanol (3:1) . The alcohol component helps solvate the polar amine.
-
pH Control: Ensure the aqueous phase is pH > 12. The amine must be deprotonated (free base) to be extractable.
Figure 1: Logic flow for maximizing extraction efficiency of polar amino alcohols.
Module 3: Purification (Distillation & Chromatography)
User Symptom: "The product streaks on the TLC plate and decomposes during distillation."
Vacuum Distillation (Bulb-to-Bulb)
The boiling point is high (est. 85-95°C at 0.5 mmHg). Long exposure to heat can cause polymerization of the alkene or oxidation.
-
Equipment: Use a Kugelrohr apparatus. This minimizes the path length and heating time.
-
Atmosphere: Distill under high vacuum (< 1 mmHg).
-
Temperature: Do not exceed bath temperature of 140°C. If it doesn't distill, stop.
Flash Chromatography (The "Streaking" Fix)
Amino alcohols interact strongly with the acidic silanols on silica gel, causing tailing/streaking.
-
Pre-treatment: Flush the silica column with eluent containing 1% Triethylamine (Et3N) before loading the sample.
-
Mobile Phase: DCM : Methanol : NH4OH (90 : 10 : 1). The ammonia competes with your product for the silica sites, sharpening the bands.
Module 4: Enantiomeric Enrichment (The "Secret Weapon")
User Symptom: "My enantiomeric excess (ee) is only 85%. I need >98% for drug development."
Diagnosis: Distillation cannot separate enantiomers. You need a chemical resolution or diastereomeric salt formation.
The Solution: Oxalate Salt Recrystallization Amino alcohols form highly crystalline salts with oxalic acid. This is a classic method to upgrade purity (both chemical and optical).
Protocol:
-
Dissolve: Dissolve your crude oil (free base) in a minimum amount of hot absolute Ethanol or Methanol.
-
Add Acid: Add 1.0 equivalent of anhydrous Oxalic Acid dissolved in hot ethanol.
-
Crystallize: Allow to cool slowly to room temperature, then to 4°C.
-
Filter: Collect the white crystals.
-
Recrystallize: If ee is still low, recrystallize the salt from EtOH/Et2O.
-
Free Basing: Dissolve the salt in water, basify with 2M NaOH, and extract with DCM (as per Module 2).
Note: This method also removes non-basic impurities (like unreacted starting materials) which stay in the mother liquor.
Figure 2: Workflow for upgrading enantiomeric excess via Oxalate salt formation.
Summary of Physical Data (For Reference)
| Property | Value / Condition | Note |
| Boiling Point | ~85-95°C @ 0.5 mmHg | Estimated. Use Kugelrohr. |
| Solubility | Water, MeOH, EtOH, DCM, CHCl3 | Insoluble in Hexanes/Pentane. |
| TLC Stain | Ninhydrin (Purple) or KMnO4 (Yellow) | KMnO4 stains the alkene; Ninhydrin stains the amine. |
| Storage | 2-8°C, under Argon | Hygroscopic and oxidizable. |
References
-
Synthesis & Properties of Amino Alcohols
- Source: Sigma-Aldrich Product Data (2-Amino-4-methylpentan-1-ol analog).
-
URL:
-
LiAlH4 Workup Mechanisms (Rochelle's Salt)
- Source: Master Organic Chemistry. "The Fieser and Rochelle's Salt Workups."
-
URL:
-
Recrystallization of Amino Alcohol Oxalates
- Source: Canadian Journal of Chemistry. "A New General Synthesis of 2-Amino Alcohols.
-
URL:
-
Chromatography of Amines
- Source: Organic Chemistry Portal. "TLC of Amines - Prevention of Streaking."
-
URL:
Sources
Technical Support Center: Troubleshooting the Synthesis of (S)-2-Amino-2-methylpent-4-en-1-ol
Welcome to the Technical Support Center. The synthesis of (S)-2-amino-2-methylpent-4-en-1-ol presents a unique chemoselective challenge. This highly valuable chiral building block features a quaternary stereocenter, a primary amine, a primary alcohol, and a terminal alkene[1]. Because of this dense functionality, researchers frequently encounter issues with stereocenter epimerization, unwanted alkene reduction, and protecting-group artifacts during the transition from the amino acid precursor (α-allylalanine) to the final amino alcohol[2].
This guide provides field-proven, causality-driven solutions to ensure a self-validating and high-yielding synthetic workflow.
Synthesis Workflow & Common Side Reactions
Workflow for (S)-2-amino-2-methylpent-4-en-1-ol synthesis and common side reactions.Phase 1: Asymmetric Allylation (Constructing the Quaternary Center)
Q: The enantiomeric excess (ee) of my α-allylalanine intermediate is lower than expected (<80%). Why is racemization occurring? A: The formation of the quaternary stereocenter requires strict kinetic control. If you are using a strong base (e.g., LDA or KHMDS) to enolize the alanine chiral auxiliary, allowing the internal temperature to rise above -78°C facilitates reversible protonation/deprotonation. Because the mono-alkylated product still possesses a sterically hindered but slightly acidic α-proton, excess base or thermal energy provides the activation energy for epimerization or a secondary allylation event[2].
-
Self-Validating Fix: Ensure the internal reaction temperature never exceeds -78°C during base addition. Use exactly 1.05 equivalents of base, and pre-cool the allyl bromide before dropwise addition.
Phase 2: Carboxyl Reduction (Preserving the Alkene)
Q: My terminal alkene is disappearing during the reduction of the carboxylic acid to the alcohol. What is causing this chemoselectivity failure? A: If you are using the classic 3[3] to reduce the amino acid, you are inadvertently generating diborane (B₂H₆) in situ[4]. While borane is excellent for reducing carboxylic acids to alcohols, it is also the premier reagent for the hydroboration of alkenes[5]. The terminal allyl group in your intermediate is highly susceptible to hydroboration, leading to the formation of a 1,5-diol after aqueous workup.
-
Self-Validating Fix: Abandon the NaBH₄/I₂ method for this specific substrate. Instead, utilize the mixed anhydride reduction protocol. By reacting the carboxylic acid with isobutyl chloroformate, you create a highly electrophilic mixed anhydride that is rapidly reduced by aqueous NaBH₄ at 0°C. NaBH₄ alone cannot hydroborate the alkene, ensuring perfect chemoselectivity.
Q: I am using LiAlH₄ to reduce my N-Boc protected intermediate, but NMR shows the formation of a cyclic oxazolidinone instead of the free amino alcohol. Why? A: This is a classic neighboring-group participation artifact. When the carboxylate is activated or partially reduced by hydrides at elevated temperatures, the carbamate oxygen of the N-Boc group can attack the electrophilic carbonyl carbon. This ejects the alkoxide leaving group and forms a stable 5-membered oxazolidinone ring.
-
Self-Validating Fix: Keep the reduction temperature strictly at or below 0°C. Alternatively, the mixed anhydride method bypasses this issue entirely because the reduction by NaBH₄ is kinetically faster than the intramolecular cyclization.
Phase 3: Deprotection & Isolation
Q: During the final Boc-deprotection using TFA, the terminal alkene isomerizes to an internal alkene. How can I prevent this? A: Terminal alkenes can undergo acid-catalyzed isomerization to the thermodynamically more stable internal alkene. Prolonged exposure to neat TFA generates transient carbocation intermediates that facilitate a hydride shift.
-
Self-Validating Fix: Limit deprotection time to exactly 2 hours at 0°C. Quench the reaction strictly at low temperatures by slowly adding the mixture into a cold saturated NaHCO₃ solution. This prevents the exothermic acid-base neutralization from providing the thermal activation energy required for isomerization.
Quantitative Troubleshooting Data
The choice of reduction strategy dictates the survival of the terminal alkene. Use the table below to benchmark your expected outcomes.
| Reduction Strategy | Alkene Preservation | Primary Chemoselectivity Risk | Typical Yield |
| NaBH₄ / I₂ | Low | Hydroboration (1,5-Diol formation) | 40-50% |
| LiAlH₄ (THF, 65°C) | High | Auxiliary cleavage / Oxazolidinone | 55-65% |
| Mixed Anhydride + NaBH₄ | Very High | Incomplete activation (Recovered SM) | 85-95% |
Validated Experimental Protocol: Mixed Anhydride Reduction
To successfully convert N-protected (S)-2-amino-2-methylpent-4-enoic acid to (S)-2-amino-2-methylpent-4-en-1-ol without alkene degradation, follow this self-validating protocol:
Step 1: Activation Dissolve 10.0 mmol of N-Boc-(S)-2-amino-2-methylpent-4-enoic acid in 30 mL of anhydrous THF. Cool the flask to -15°C under an argon atmosphere.
Step 2: Anhydride Formation Add 11.0 mmol (1.1 eq) of N-methylmorpholine (NMM), followed by the dropwise addition of 11.0 mmol (1.1 eq) of isobutyl chloroformate. Stir for 20 minutes.
-
Causality Check: A white precipitate of NMM-HCl will form. This visual cue confirms successful mixed anhydride activation.
Step 3: Filtration (Critical Step) Rapidly filter the mixture through a Schlenk frit under argon to remove the NMM-HCl salt.
-
Causality Check: If left in the mixture, the acidic hydrochloride salt will prematurely quench the NaBH₄ in the next step, plummeting your yield.
Step 4: Reduction Add the cold filtrate dropwise to a vigorously stirring solution of 25.0 mmol (2.5 eq) of NaBH₄ in 15 mL of water at 0°C. Stir for 1 hour.
Step 5: Quench & Extraction Carefully adjust the pH to 3 using 1M HCl to destroy excess hydride. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the protected amino alcohol. Proceed to standard TFA deprotection at 0°C.
References
-
Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry. 3
-
Sureshbabu, V. V., et al. (2009). "Simple and efficient synthesis of Fmoc/Boc/Cbz-protected-β-amino alcohols and peptidyl alcohols." Indian Journal of Chemistry.
-
Sugiura, M., et al. (2012). "Methods of preparing tertiary carbinamine compounds." US Patent 8143451B2. 1
-
Belokon, Y. N., et al. (2004). "Synthesis of a Tridentate Ligand for Use in TiIV-Catalyzed Acetate Aldol Addition Reactions." ResearchGate. 2
Sources
Optimization of reaction conditions for (S)-2-amino-2-methylpent-4-en-1-ol
Technical Support Center: (S)-2-amino-2-methylpent-4-en-1-ol Ticket ID: OPT-AMPO-2026 Status: Open Subject: Optimization of Reaction Conditions, Isolation, and Troubleshooting
Welcome to the Technical Support Center
You have reached the specialized support tier for (S)-2-amino-2-methylpent-4-en-1-ol (also known as (S)-
This guide moves beyond basic synthesis to address the "why" and "how" of optimizing your yields and enantiomeric excess (ee).
Part 1: The Golden Path Protocol (Synthesis)
Objective: Reduction of (S)-2-amino-2-methylpent-4-enoic acid (or ester) to the target alcohol without affecting the terminal alkene or racemizing the quaternary center.
Recommended Route: Lithium Aluminum Hydride (LiAlH ) Reduction
While NaBH
Reagents:
-
Substrate: (S)-2-amino-2-methylpent-4-enoic acid (Precursor).
-
Reductant: LiAlH
(2.5 - 3.0 equivalents). -
Solvent: Anhydrous THF (Critical: Moisture kills the hydride).
Step-by-Step Optimization:
-
Preparation (0:00 - 0:30):
-
Addition (0:30 - 1:30):
-
Dissolve/suspend your amino acid precursor in THF.[1]
-
Add this solution dropwise to the LiAlH
slurry at 0°C. -
Control Point: Evolution of H
gas will be vigorous. Maintain internal temp <10°C to prevent side reactions.
-
-
The "Push" (1:30 - 5:00):
-
Once addition is complete, warm to Room Temperature (RT).
-
Crucial Optimization: Due to the quaternary center, RT stirring is often insufficient. Reflux (66°C) for 3–5 hours is required to fully reduce the sterically hindered carboxylate.
-
Note: The terminal alkene is stable to LiAlH
under these conditions.
-
-
Quench (The "Fieser" Method):
-
Cool back to 0°C.
-
For every x grams of LiAlH
used, add carefully in order:-
x mL Water (Quenches excess hydride).
-
x mL 15% NaOH (Converts aluminum salts to aluminates).
-
3x mL Water (Precipitates granular lithium aluminate).
-
-
Result: A white, granular precipitate forms that is easy to filter. If you get a gelatinous goo, you missed the ratio or added water too fast.
-
Part 2: Visualization of Workflow
The following diagram outlines the critical decision points in the synthesis and isolation process.
Caption: Workflow for the reduction and isolation of sterically hindered amino alcohols.
Part 3: Troubleshooting & FAQs
Issue 1: "My yield is <30% after workup."
Diagnosis: The product is likely trapped in the aqueous phase or the aluminum salts. Amino alcohols with 5-6 carbons are amphiphilic but highly water-soluble due to the amine and alcohol groups. Solution:
-
Avoid Acidic Workups: Never use HCl to quench; you will form the hydrochloride salt which stays in the water.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
The "Rescue" Protocol: If simple extraction fails, perform Continuous Liquid-Liquid Extraction using Chloroform or Dichloromethane for 24 hours. This is the standard industrial fix for polar amino alcohols [1].
Issue 2: "I see an impurity at M+2 in the Mass Spec."
Diagnosis: You have reduced the alkene (over-reduction).
Cause: This is rare with pure LiAlH
-
Transition metal impurities (Ni, Pd) are present in your flask/stir bar.
-
You used catalytic hydrogenation (H
/Pd-C) which is forbidden for this molecule. Corrective Action: Ensure dedicated glassware and high-purity LiAlH . Switch to NaBH /CeCl (Luche reduction conditions) if the alkene remains sensitive, though this is usually for enones.
Issue 3: "How do I determine the Enantiomeric Excess (ee)?"
Diagnosis: The molecule lacks a strong chromophore (UV active group), making standard chiral HPLC difficult. Solution:
-
Derivatization: React a small aliquot with Mosher's Acid Chloride or Benzoyl Chloride . This adds a UV-active "handle."
-
Column Selection: Use a polysaccharide-based column (e.g., Chiralpak IA or IC) on the derivatized product.
-
Reference: See BenchChem's guide on amino alcohol analysis [2].
Part 4: Data & Physical Properties
| Parameter | Value / Condition | Notes |
| Molecular Weight | 115.17 g/mol | |
| State | Colorless to Yellow Oil | Hygroscopic; store under inert gas. |
| Solubility | High: Water, MeOH, EtOHMod: DCM, CHCl3Low: Hexanes | Critical: Do not use Hexane for extraction. |
| pKa (Conj. Acid) | ~9.6 (Amine) | Keep pH > 11 during extraction to ensure free base form. |
| Storage | 2–8°C, Argon atmosphere | Amines absorb CO |
Part 5: Advanced Troubleshooting Logic
Caption: Decision tree for diagnosing common synthetic failures.
References
-
Fieser Workup & Isolation of Amino Alcohols
-
Chiral HPLC & Analysis
-
Alternative Reduction Methods (NaBH4/I2)
-
Physical Properties & Safety
- Source: PubChem (NIH).
- Title: 2-Amino-4-methylpent-4-en-1-ol Compound Summary.
-
URL:[Link]
Sources
Technical Support Center: (S)-2-Amino-2-methylpent-4-en-1-ol
Product Identity: (S)-2-Amino-2-methylpent-4-en-1-ol
CAS (Enantiomer Specific): 1388112-44-4 (R-isomer analog reference); General class: Chiral Amino Alcohols.
Chemical Class: Chiral
Introduction: The Stability Paradox
You are likely working with this compound as a chiral scaffold for non-natural amino acid synthesis or as a ligand precursor. Its structural utility—a quaternary carbon bearing both a nucleophilic amine and a reactive alkene—is also its storage Achilles' heel.
This guide treats (S)-2-amino-2-methylpent-4-en-1-ol not just as a chemical, but as a reactive intermediate . Its stability is governed by three degradation vectors: Carbamylation (CO₂) , Oxidation (O₂) , and Hygroscopicity (H₂O) .
Part 1: Critical Storage Specifications
Do not treat this as a shelf-stable reagent. It requires active preservation.
The "Golden Rules" of Storage
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term >30 days) | Lowers kinetic energy, slowing autoxidation of the alkene and N-oxide formation. |
| Atmosphere | Argon or Nitrogen (Strict) | Primary amines react rapidly with atmospheric CO₂ to form carbamates (white crust). |
| Container | Amber Glass with Teflon-lined cap | Prevents photo-oxidation. Teflon prevents leaching of plasticizers by the amine. |
| Desiccant | Not recommended inside | Do not place loose desiccant in the liquid. Store the vial inside a secondary jar containing desiccant. |
Storage Decision Logic (Workflow)
Use this decision matrix to determine the immediate handling of your sample upon receipt or after use.
Figure 1: Decision matrix for preserving the integrity of chiral amino alcohols.
Part 2: Troubleshooting & FAQs
Issue 1: Appearance of White Solid/Haze
Symptom: The clear, viscous oil has developed a white crust around the cap or a suspended haze.
Diagnosis: Carbamate Formation.
Mechanism: Primary amines are basic nucleophiles. They attack electrophilic atmospheric CO₂ to form carbamic acid, which instantly reacts with another equivalent of amine to form an ammonium carbamate salt.
-
Do not filter: You will lose material (the solid is your product, just reacted).
-
Base Wash: Dissolve the material in DCM or EtOAc. Wash with 1M NaOH. The strong base reverses the equilibrium, releasing CO₂ and regenerating the free amine. Dry organic layer over Na₂SO₄ and concentrate.
Issue 2: Yellow Discoloration
Symptom: The liquid has turned from colorless to pale yellow or brown.
Diagnosis: Oxidation (N-Oxides or Imines).
Mechanism: While the quaternary center prevents simple imine formation (no
-
Minor Yellowing: Usually acceptable for crude use.
-
Dark Brown: Requires Vacuum Distillation (see Protocol A).
Issue 3: Viscosity Increase / "Wet" Look
Symptom: The oil looks "wavy" or has increased in volume. Diagnosis: Hygroscopicity. Mechanism: Amino alcohols form strong hydrogen bond networks with atmospheric water. Water acts as a contaminant and can hydrolyze downstream reagents (e.g., acid chlorides, anhydrides). Corrective Action:
-
Azeotropic Drying: Dissolve in anhydrous toluene and concentrate on a rotary evaporator. Repeat 3x. This pulls water out via the toluene-water azeotrope.
Part 3: Degradation Pathways & Logic
Understanding how the molecule breaks down helps you prevent it.
Figure 2: Primary degradation vectors. Note that CO₂ absorption is the fastest and most visible failure mode.
Part 4: Recovery Protocols
If your QC checks (NMR/GC) fail, use these protocols to recover the material.
Protocol A: Vacuum Distillation (Gold Standard)
Best for: Removing colored oxidation products and oligomers.
-
Setup: Short-path distillation head with a vigorous stir bar.
-
Vacuum: High vacuum required (< 1 mmHg).
-
Heat: Oil bath.
-
Procedure:
-
Degas the liquid under vacuum at room temperature first (removes volatiles/solvent).
-
Slowly ramp temperature. Amino alcohols often have high boiling points due to Hydrogen bonding.
-
Discard the first 5% (forerun).
-
Collect the main fraction.
-
Crucial: Backfill with Argon, not air, immediately upon cooling.
-
Protocol B: Acid-Base Extraction (Chemical Cleanup)
Best for: Removing non-basic impurities (alkene oligomers) or recovering from carbamates.
-
Dissolve: Dilute crude amino alcohol in Dichloromethane (DCM) .
-
Extract (Acid): Wash with 1M HCl (3x).
-
Chemistry: The amine protonates (
) and moves to the water layer. Neutral impurities stay in DCM.
-
-
Wash: Wash the aqueous layer once with fresh DCM (removes trapped organics).
-
Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.
-
Chemistry: Amine deprotonates and becomes oil-soluble again.
-
-
Extract (Base): Extract the cloudy aqueous mixture with DCM (3x).
-
Dry: Dry combined organic layers over Na₂SO₄ (Sodium Sulfate).
-
Concentrate: Rotovap to yield clean oil.
References
-
Sigma-Aldrich. (2025).[1] Product Specification: 2-Amino-4-methylpentan-1-ol (Analogous Structure). Retrieved from
-
PubChem. (2025).[2] Compound Summary: 2-Amino-2-methylpent-4-en-1-ol.[3] National Library of Medicine. Retrieved from
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Fisher Scientific. (2025). Safety Data Sheet: Amino Alcohol Handling. Retrieved from
Sources
How to remove impurities from (S)-2-amino-2-methylpent-4-en-1-ol
Technical Support Center: Purification & Quality Control for (S)-2-amino-2-methylpent-4-en-1-ol
Case ID: PUR-2M4E-OH-001 Status: Open Priority: High (Research/Clinical Grade) Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]
Executive Summary
(S)-2-amino-2-methylpent-4-en-1-ol (often derived from the reduction of (S)-2-amino-2-methylpent-4-enoic acid) is a quaternary chiral amino alcohol used as a pivotal building block in peptidomimetics and asymmetric catalysis.[1][2] Its structural complexity—featuring a quaternary stereocenter, a free amine, a primary alcohol, and a terminal alkene—makes it susceptible to specific impurity profiles, including enantiomeric drift, over-alkylation byproducts, and metallic residues from reduction steps.
This guide provides a modular troubleshooting workflow. Do not apply a "one-size-fits-all" approach; instead, diagnose your specific impurity profile using the Diagnostic Matrix below before selecting a protocol.
Part 1: Diagnostic Matrix & Impurity Profiling
Before initiating purification, quantify your impurity profile.[3] Visual inspection is insufficient for this compound class.
| Symptom/Observation | Likely Impurity | Recommended Diagnostic | Primary Solution |
| Yellow/Orange Coloration | Oxidation products (N-oxides) or conjugated imines.[1][2] | 1H NMR (Look for shifts > 7 ppm) | Protocol A (Acid-Base Wash) |
| Cloudiness in Organic Solvent | Inorganic salts (Boron/Aluminum residues from reduction).[2] | Ash test or ICP-MS | Protocol A (Chelating Wash) |
| Low Enantiomeric Excess (ee) | (R)-enantiomer (Racemization during synthesis).[1][2] | Chiral HPLC (e.g., Chiralpak AD-H) | Protocol C (Resolution) |
| Extra Aliphatic Peaks (NMR) | Over-alkylation (Dialkylated amines) or unreacted ester.[2] | LC-MS / 1H NMR | Protocol B (Salt Recrystallization) |
| Hygroscopic/Sticky Solid | Residual solvent or trace mineral acids.[1][2] | TGA / GC-Headspace | Protocol D (Lyophilization/Drying) |
Part 2: Purification Protocols
Protocol A: Enhanced Acid-Base Extraction (General Cleanup)
Best for: Removing non-basic organic impurities (unreacted esters, neutral side products) and inorganic salts.[1][2]
Mechanism: This method exploits the basicity of the primary amine (
Step-by-Step Workflow:
-
Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane) .[1][2] Avoid Ethyl Acetate if the amine is highly reactive (risk of amide formation over long periods).
-
Acidification: Cool to 0°C. Slowly add 1M HCl until the aqueous phase pH is < 2.
-
Critical Control Point: The amino alcohol moves to the aqueous layer as the hydrochloride salt.
-
-
Wash: Extract the aqueous layer 2x with DCM. Discard these organic layers (contains neutral impurities).[2]
-
Basification: Adjust the aqueous layer pH to > 12 using 4M NaOH or Sat. K2CO3 (preferred if product is sensitive to strong base).[2]
-
Observation: The solution should turn cloudy as the free base oils out.
-
-
Extraction: Extract the aqueous layer 3x with DCM or Chloroform .
-
Drying: Dry combined organics over anhydrous
(Sodium Sulfate). -
Concentration: Remove solvent under reduced pressure (keep bath < 40°C to prevent volatility loss).
Technical Note: If boron/aluminum salts are suspected (from
orreduction), add a Rochelle's Salt (Sodium Potassium Tartrate) wash step prior to acidification to break emulsions [1].[2]
Protocol B: Selective Crystallization as HCl Salt
Best for: Removing structurally similar amine impurities and achieving >98% chemical purity.[1][2]
Mechanism: The hydrochloride salt of (S)-2-amino-2-methylpent-4-en-1-ol crystallizes well, whereas many impurities (like over-alkylated amines) remain in the mother liquor.[1][2]
Step-by-Step Workflow:
-
Solvation: Dissolve the free base (oil) in a minimum amount of dry Ethanol or Isopropanol .
-
Salt Formation: Add 1.05 equivalents of HCl in Dioxane (4M) or HCl in Ethanol dropwise at 0°C.[2]
-
Caution: Exothermic reaction.[2]
-
-
Precipitation: Add Diethyl Ether or Hexanes (antisolvent) dropwise until turbidity persists.[2]
-
Crystallization: Store at -20°C overnight.
-
Filtration: Filter the white crystals under inert atmosphere (nitrogen blanket) to avoid moisture absorption.[2]
-
Free Base Recovery (Optional): If the free base is needed, dissolve salt in water, basify with NaOH, and extract with DCM (as in Protocol A).
Protocol C: Chiral Resolution via Tartrate Salts
Best for: Upgrading Enantiomeric Excess (ee) if the (R)-isomer is present.[1][2]
Mechanism: Diastereomeric salt formation using a chiral acid allows for the separation of enantiomers based on differential solubility [2].[3][4]
Step-by-Step Workflow:
-
Screening: Test (+)-Dibenzoyl-D-tartaric acid or L-Tartaric acid .[1][2]
-
Formation: Dissolve racemic/low-ee amine (1 eq) and the chiral acid (1 eq) in hot Methanol or Ethanol .
-
Cooling: Allow the solution to cool slowly to room temperature (controlled ramp: 5°C/hour).
-
Harvest: Collect crystals.
-
Validation: Check the ee of the crystals vs. the mother liquor. The desired (S)-enantiomer usually forms the less soluble salt with one specific tartrate antipode (requires empirical verification).[2]
-
-
Recrystallization: If ee is < 99%, recrystallize the salt from hot ethanol.
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for purifying (S)-2-amino-2-methylpent-4-en-1-ol based on initial purity assessments.
Figure 1: Decision tree for selecting the appropriate purification protocol based on chemical and enantiomeric purity metrics.
Part 4: Frequently Asked Questions (FAQs)
Q1: My product is an oil and won't crystallize even as an HCl salt. What is wrong?
-
Cause: Presence of water or excess alcohol prevents lattice formation.
-
Fix: Azeotrope the oil with Toluene 3x to remove trace water. Switch to an anhydrous ether/HCl system. Ensure you are using dry diethyl ether as the antisolvent. Scratching the flask wall with a glass rod can induce nucleation [3].
Q2: I see a "doublet of doublets" in the alkene region of my NMR that shouldn't be there.
-
Cause: This often indicates the presence of the reduced side product (saturated alkane) if catalytic hydrogenation was attempted nearby, or isomerization of the double bond.
-
Fix: If it is the saturated analog, separation is difficult due to similar polarity. Protocol B (Recrystallization) is your best bet, as the crystal lattice is often highly specific to the alkene geometry.
Q3: Can I distill this compound?
-
Answer: Yes, but with caution. The boiling point is likely high (>200°C at atm).
-
Recommendation: Use Kugelrohr distillation or high-vacuum fractional distillation (< 1 mmHg).[1][2] Keep the temperature below 120°C to avoid polymerization of the terminal alkene or thermal degradation of the amine [4].
Q4: The product turns yellow upon storage.
-
Cause: Oxidation of the amine or alkene.
-
Fix: Store the purified compound as the HCl salt (solid) rather than the free base (oil). If you must store the oil, keep it under Argon at -20°C.[1][2]
References
-
Org. Synth. (2004).[2] Allylindation in Aqueous Media: Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. Organic Syntheses, Coll. Vol. 10, p.531.
-
BenchChem . (2025).[2][3][5][6] Overcoming challenges in the purification of chiral amino alcohols.
-
ResearchGate . (2021). Recrystallization of amine compounds not soluble in common organic solvents.
-
PubChem . (2025).[2][7] 2-amino-4-methylpent-4-en-1-ol Compound Summary. [2]
Sources
- 1. 2-amino-4-methylpentan-1-ol [webbook.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-4-methylpent-4-en-1-ol | C6H13NO | CID 55253753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common pitfalls in the use of unsaturated amino alcohols
Welcome to the Technical Support Center for Unsaturated Amino Alcohols . As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks researchers face when synthesizing, purifying, and handling these highly versatile but notoriously finicky molecules.
Unsaturated amino alcohols—ranging from simple allylic amino alcohols to complex sphingolipids—are indispensable building blocks in asymmetric catalysis and drug discovery [1]. However, their polyfunctional nature (containing an alkene/alkyne, a basic amine, and a nucleophilic hydroxyl group) creates a "perfect storm" for chemoselectivity failures, chromatographic degradation, and biological instability.
This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to ensure your workflows are robust and reproducible.
Troubleshooting Chemoselectivity & Isomerization
Q: When attempting to O-alkylate my allylic amino alcohol, I am observing significant N-alkylation and alkene isomerization. Why does this happen, and how can I control it?
The Causality:
Unsaturated amino alcohols suffer from competing nucleophilicity. While the hydroxyl oxygen is more electronegative, the amine nitrogen is significantly more polarizable and less solvated, making it kinetically favored for electrophilic attack (N-alkylation). Furthermore, if your reaction involves transition metals (e.g., Pd or Cu catalysts), the proximity of the amine can direct the metal to the adjacent alkene, forming a
The Solution: You must break the chelation potential and mask the amine's nucleophilicity prior to O-functionalization. The most reliable method is the installation of a bulky, electron-withdrawing protecting group (e.g., Boc or Fmoc).
Workflow for chemoselective functionalization of unsaturated amino alcohols.
Protocol A: Self-Validating Chemoselective N-Boc Protection
This protocol utilizes the kinetic difference in nucleophilicity to selectively protect the amine without affecting the allylic alcohol.
-
Preparation: Dissolve the crude unsaturated amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
-
Base Addition: Add triethylamine (Et
N) (1.2 eq). Mechanism note: Et N acts as an acid scavenger to prevent protonation of the amine, maintaining its nucleophilic state. -
Reagent Addition: Dropwise add a solution of Di-tert-butyl dicarbonate (Boc
O) (1.05 eq) in DCM. -
Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Validate completion via TLC (Ninhydrin stain). Self-validation: The starting material will stain deep purple/pink with Ninhydrin, whereas the N-Boc product will not stain or will appear very faint, confirming the amine is masked.
-
Quench & Extract: Quench with saturated aqueous NH
Cl to neutralize excess base. Extract with DCM, dry over Na SO , and concentrate.
Purification Pitfalls: The "Silica Gel Trap"
Q: My allylic amino alcohol completely disappears on the silica gel column, or it elutes with severe tailing spanning 15 fractions. How do I recover my product?
The Causality: Standard silica gel is highly acidic (pH ~4.5-5.5 due to surface silanol groups). The basic amine of your compound forms strong, sometimes irreversible, hydrogen bonds and ionic interactions with these silanols, causing severe tailing [3]. Worse, if your molecule contains acid-sensitive motifs (like a furan ring or a highly substituted allylic alcohol), the acidic silica can catalyze dehydration or retro-aldol-like cleavage directly on the column.
The Solution: You must either mask the acidity of the silica gel using basic modifiers or switch the stationary phase entirely.
Decision tree for selecting the appropriate chromatographic purification method.
Quantitative Comparison of Purification Strategies
Table 1: Effect of stationary and mobile phase modifications on amino alcohol recovery.
| Stationary Phase | Mobile Phase System | Approx. R | Recovery (%) | Mechanistic Observation |
| Standard Silica | DCM / MeOH (90:10) | 0.10 (Broad) | < 40% | Irreversible ionic binding to acidic silanol groups. |
| Standard Silica | DCM / MeOH / NH | 0.35 (Sharp) | > 85% | NH |
| Et | Hexane / EtOAc (50:50) + 1% Et | 0.40 (Sharp) | > 90% | Prevents acid-catalyzed degradation of allylic motifs. |
| C18 Reverse-Phase | H | N/A | > 95% | Ideal for highly polar, water-soluble derivatives. |
Protocol B: Deactivation of Silica Gel for Amine Purification
-
Slurry Preparation: Prepare a slurry of silica gel in your non-polar starting solvent (e.g., Hexane or DCM) containing 1% to 2% (v/v) Triethylamine (Et
N) . -
Column Packing: Pour the slurry into the column and pack it under pressure.
-
Equilibration (Critical Step): Flush the packed column with 2-3 column volumes of the pure non-polar solvent (without Et
N). Causality: This leaves the silanol sites permanently deactivated by the amine base, but removes excess free Et N from the mobile phase, preventing it from co-eluting and contaminating your purified product. -
Elution: Load your sample and elute using your optimized solvent gradient.
Biological Stability: Handling Sphingosine Derivatives
Q: I am using a synthetic unsaturated sphingosine derivative for metabolic labeling, but my lipid-protein interaction assays are showing off-target background noise. Is my probe degrading?
The Causality: Sphingosine and its phosphorylated derivatives (like Sphingosine-1-Phosphate, S1P) are highly bioactive but metabolically labile. In live-cell assays, endogenous Sphingosine-1-Phosphate Lyase (SGPL1) irreversibly cleaves the C2-C3 carbon-carbon bond of the sphingoid base. This degradation yields hexadecenal and ethanolamine phosphate, which are rapidly channeled into the glycerolipid biosynthesis pathway [4]. If your synthetic probe has its reporter moiety (e.g., a clickable alkyne or fluorophore) on the acyl chain, the reporter will be incorporated into off-target glycerolipids, destroying the specificity of your assay. Furthermore, improper storage leads to rapid oxidation of the allylic alcohol/alkene system.
Metabolic degradation pathway of sphingosine probes and the knockout rescue strategy.
Protocol C: Preparation and Storage of Sphingolipid Solutions
Because S1P and related unsaturated amino alcohols form micelles and adhere to plastics, standard organic solvent handling will result in massive titer loss.
-
Evaporation: Transfer the stock solution (usually in methanol/water) to a glass vessel. Never use plastic microcentrifuge tubes, as the hydrophobic tail will irreversibly bind to the polymer.
-
Thin-Film Formation: Place the glass vessel in a warm water bath (~50 °C). Evaporate the solvent using a gentle stream of dry nitrogen while rotating the vessel to create a thin lipid film on the glass wall [5].
-
Storage: Store the dried film at -20 °C in a sealed container purged with argon. (Maximum stability: 1 year).
-
Reconstitution for Assays: Do not attempt to dissolve directly in aqueous buffers. Add a pre-warmed (37 °C) solution of fatty-acid-free Bovine Serum Albumin (BSA) (4 mg/mL in water) to the glass vessel. Incubate for 30 minutes with occasional vortexing to form a stable lipid-protein complex for cell delivery [5].
-
Assay Execution: To prevent metabolic cleavage during the assay, utilize SGPL1 knockout cell lines (e.g., CRISPR-Cas9 engineered HeLa SGPL1-/- cells) [4].
References
-
Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols The Journal of Organic Chemistry - ACS Publications[Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues National Institutes of Health (NIH) / PMC[Link]
-
Sphingosine-1-Phosphate Lyase Deficient Cells as a Tool to Study Protein Lipid Interactions PLOS One[Link]
-
Sphingosine-1-Phosphate (d18:1) Handling and Solubility Protocol Avanti Polar Lipids Research [Link]
Catalyst deactivation in reactions using (S)-2-amino-2-methylpent-4-en-1-ol
Technical Support Center: Catalyst Deactivation in Reactions Using (S)-2-amino-2-methylpent-4-en-1-ol
Executive Summary: The Dual Nature of Your Substrate
(S)-2-amino-2-methylpent-4-en-1-ol (CAS: 1388112-44-4) is a high-value chiral building block featuring a quaternary carbon, a free primary amine, a primary alcohol, and a terminal alkene.[1][2][3] While invaluable for synthesizing quaternary amino acids and chiral auxiliaries, its polyfunctional nature makes it a potent catalyst poison .[2]
This guide addresses the specific mechanisms by which this molecule deactivates transition metal catalysts (Ru, Rh, Pd, Ir) and provides field-proven protocols to restore catalytic turnover.
Core Deactivation Mechanisms
Before troubleshooting, understand why your catalyst is dying.[2] The deactivation is rarely random; it is driven by the specific coordination chemistry of the amino-alcohol motif.[1][2][3]
Mechanism A: The "N-O Chelate Trap" (Primary Failure Mode)
The 1,2-amino alcohol motif is an excellent bidentate ligand.[1][2][3] In reactions targeting the alkene (e.g., metathesis, hydrogenation), the free amine (
-
Result: Formation of a thermodynamically stable, catalytically inactive metal-substrate adduct.[1][2][3]
Mechanism B: The "Amine Sponge" Effect
Free primary amines are Lewis bases that rapidly coordinate to Lewis acidic metal centers (e.g., Ru in Grubbs catalysts, Pd in hydrogenation).
-
Result: Immediate arrest of the catalytic cycle, often accompanied by a color change (e.g., Grubbs catalyst turning from purple/green to brown/black).[2]
Troubleshooting Guide: Scenario-Based Solutions
Scenario 1: Ring-Closing Metathesis (RCM) Stalls or Fails
User Report: "I am trying to close the ring using Grubbs II or Hoveyda-Grubbs II, but the reaction stalls at <20% conversion. The catalyst solution loses its characteristic color immediately."[2][3]
Root Cause: The free primary amine is coordinating to the Ruthenium (Ru) center, destroying the active alkylidene species. Even the "robust" Grubbs II catalyst cannot tolerate free primary amines at high concentrations.
Protocol: The "Ammonium Salt" Strategy Do not simply add more catalyst.[1][2] You must mask the amine's basicity without permanently blocking it.
-
Protonation: Convert the free amine to an ammonium salt in situ using
-toluenesulfonic acid ( -TsOH) or Hydrochloric acid (HCl).[1][2][3] -
Execution:
-
Alternative: If the ammonium salt is insoluble, protect the amine as a Boc-carbamate or Trifluoroacetamide before RCM.[1][2]
Technical Insight: Studies confirm that transient protection of amines as ammonium salts restores RCM yields from 0% to >90% by preventing Ru-N coordination [1].[1][2][3]
Scenario 2: Hydrogenation of the Alkene is "Dead"
User Report: "I am using Pd/C or Raney Nickel to reduce the terminal alkene to the saturated amino alcohol (Leucinol derivative). The reaction takes days or doesn't happen, even at high pressure."
Root Cause:
-
Strong Adsorption: The amine binds irreversibly to the active sites on the heterogeneous catalyst surface, blocking alkene access.[2]
-
Cheliotropic Poisoning: The 1,2-amino alcohol motif forms a stable 5-membered chelate with the metal surface.[1][2][3]
Protocol: Acidic Media Hydrogenation
-
Solvent Modification: Perform the hydrogenation in Acetic Acid (AcOH) or an Ethanol/HCl mixture.[2]
-
Catalyst Switch:
-
Purification Check: Ensure the starting material is free of sulfur or phosphine impurities from previous steps (e.g., if synthesized via Wittig or thio-chemistry), as these are synergistic poisons with the amine.[2]
Scenario 3: Asymmetric Catalysis (Loss of Enantioselectivity)
User Report: "I am using a derivative of this molecule as a chiral ligand, but my ee% is dropping over time."
Root Cause:
-
Product Inhibition: The product of your reaction might be a better ligand than your catalyst, forming a hetero-aggregate.[1][2]
-
Oxidative Degradation: The amino-alcohol backbone is susceptible to oxidation by trace air, forming imines or aldehydes that are achiral or non-selective.[1][2]
Protocol: The "Scavenger" Additive
-
Add Molecular Sieves: 4Å Molecular Sieves help prevent hydrolysis if imine intermediates are involved.[1][2]
-
Inert Atmosphere: strictly Schlenk line techniques are required.[1][2] This molecule is not air-stable in solution over long periods.[1][2][3]
-
Check for Aggregation: Run a non-linear effect (NLE) study. If ee% varies with catalyst loading, your ligand is forming inactive aggregates. Dilute the reaction (0.01 M) to break aggregates.
Visualizing Deactivation Pathways
The following diagram illustrates the competitive pathways that lead to catalyst death when using (S)-2-amino-2-methylpent-4-en-1-ol.
Caption: Figure 1. Competitive deactivation pathways. Free amine and alcohol groups sequester the metal catalyst, preventing the desired catalytic cycle unless mitigation strategies (protonation/protection) are employed.[3]
Compatibility Matrix: Protecting Groups vs. Catalysts
Use this table to select the correct protection strategy for your specific reaction type.
| Reaction Type | Recommended Protection | Catalyst Compatibility | Notes |
| Metathesis (RCM) | Ammonium Salt ( | High (Grubbs II, Hoveyda-Grubbs) | Simplest method.[1][2][3] Requires polar solvent (MeOH/DCM).[3] |
| Metathesis (RCM) | Boc / Cbz | High | Reliable, but adds two synthetic steps (protect/deprotect).[2][3] |
| Hydrogenation | Boc | Medium | Boc groups can survive neutral hydrogenation but may be labile in acidic media.[1][2][3] |
| Hydrogenation | Free Amine + Acid | High (Pt, Rh) | Run in AcOH.[1][2][3] Prevents catalyst poisoning.[2] |
| Oxidation | Cbz / Fmoc | High | Prevents N-oxide formation.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: Can I use the hydrochloride salt of the starting material directly in RCM? A: Yes, this is often the preferred method.[2] However, ensure the salt is soluble in your metathesis solvent. If the HCl salt is not soluble in DCM, try a mixture of DCM/MeOH (9:1).[3] Note that MeOH can slow down some Grubbs catalysts, so increase temperature to 40°C if needed.
Q2: My material is an oil and seems to degrade on the shelf. How should I store it? A: Amino alcohols with terminal alkenes are prone to oxidation and polymerization.[1][2] Store (S)-2-amino-2-methylpent-4-en-1-ol under Argon or Nitrogen at -20°C. If the oil turns yellow/orange, purify via bulb-to-bulb distillation or column chromatography (DCM/MeOH/NH4OH) before use.[1][2][3] Old samples will contain peroxides that kill metal catalysts instantly.[2]
Q3: I'm seeing "isomerization" products instead of RCM products. Why? A: Ruthenium hydrides formed from catalyst decomposition (often induced by the alcohol group) can catalyze alkene isomerization (e.g., terminal to internal alkene).[2][3]
-
Fix: Add a "hydride scavenger" like 1,4-benzoquinone (1-5 mol%) to the reaction mixture to suppress isomerization [2].
References
-
Compain, P. (2007).[2] "Olefin Metathesis of Amine-Containing Systems: Beyond the Protection Group Strategy." Advanced Synthesis & Catalysis, 349(11-12), 1829–1846.[1][2][3] [2][3]
-
Hong, S. H., & Grubbs, R. H. (2006). "Highly Active Water-Soluble Olefin Metathesis Catalyst."[1][2][3] Journal of the American Chemical Society, 128(11), 3508–3509.
-
Fogg, D. E., et al. (2015).[2][8] "Decomposition of Olefin Metathesis Catalysts by Bronsted Basic Amines." ACS Catalysis, 5(8), 4690–4698. [2][3]
-
Bernardinelli, G., et al. (2004).[2] "Enantioselective synthesis of quaternary alpha-amino acids." Chemical Communications, (3), 304-305.[1][2][3] (Context for synthesis and stability of quaternary amino alcohols).
Sources
- 1. 2-amino-4-methylpentan-1-ol [webbook.nist.gov]
- 2. 2-Amino-4-methylpentan-1-ol | C6H15NO | CID 79030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8143451B2 - Methods of preparing tertiary carbinamine compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
Chiral HPLC method for determining enantiomeric purity of (S)-2-amino-2-methylpent-4-en-1-ol
Determining the enantiomeric purity of (S)-2-amino-2-methylpent-4-en-1-ol presents a unique set of chromatographic challenges. As a highly polar, low-molecular-weight primary amino alcohol with a quaternary stereocenter, it defies standard chiral analysis. The molecule lacks a strong UV chromophore—possessing only an isolated terminal alkene—which renders traditional UV detection at 254 nm impossible and low-wavelength UV (200–210 nm) highly susceptible to baseline drift and matrix interference. Furthermore, its basic primary amine group often causes severe peak tailing on standard silica-based stationary phases due to secondary interactions.
To overcome these hurdles, this guide objectively compares two field-proven methodologies: Direct Analysis via Crown Ether Chiral Stationary Phases (CSPs) versus Pre-Column Derivatization followed by Polysaccharide CSP Analysis .
Methodological Decision Tree
Decision tree for the chiral HPLC analysis of 2-amino-2-methylpent-4-en-1-ol.
Mechanistic Comparison of Methodologies
Method A: Direct Analysis via CROWNPAK CR-I(+)
The CROWNPAK CR-I(+) column utilizes a chiral 18-crown-6 ether immobilized on a 5 µm silica support[1]. Under strongly acidic conditions (pH 1.0–2.0), the primary amine of the analyte is fully protonated (-NH3+). This ammonium ion forms a host-guest inclusion complex with the crown ether via hydrogen bonding[2]. Enantiomeric discrimination is achieved through steric hindrance: the chiral twist of the crown ether selectively repels the bulky substituents (methyl, allyl, and hydroxymethyl groups) of one enantiomer more than the other.
Because the analyte lacks a chromophore, this method pairs best with Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).
Host-guest inclusion complexation mechanism on a CROWNPAK CR-I(+) stationary phase.
Method B: Pre-Column Derivatization (Fmoc-Cl) + CHIRALPAK IG
This method involves reacting the analyte with 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to yield an Fmoc-carbamate derivative. This chemical transformation serves a dual purpose: it neutralizes the basicity of the primary amine (drastically improving peak shape) and introduces a highly conjugated fluorenyl ring system. The bulky, UV-active Fmoc-derivative is then separated on an immobilized amylose-based CSP (CHIRALPAK IG) via
Quantitative Performance Data
The following table summarizes the expected chromatographic performance of both methods based on validated application parameters for primary amino alcohols.
| Parameter | Method A: CROWNPAK CR-I(+) | Method B: Fmoc + CHIRALPAK IG |
| Chiral Selector | Immobilized (S)-18-crown-6 ether | Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) |
| Mobile Phase | pH 1.5 aq. HClO₄ / Acetonitrile (85:15 v/v) | Hexane / Isopropanol (80:20 v/v) |
| Detection Mode | ELSD, CAD, or MS | UV at 254 nm (or Fluorescence) |
| Sample Prep Time | < 5 minutes (Dilute & Shoot) | ~ 30 minutes (Derivatization + Quench) |
| Resolution ( | ~ 2.5 | > 4.0 |
| Tailing Factor ( | 1.2 – 1.4 | 1.0 – 1.05 |
| Limit of Detection | ~ 1–5 µg/mL (ELSD dependent) | ~ 10–50 ng/mL (Highly sensitive) |
| Primary Advantage | No derivatization artifacts; fast workflow | Exceptional sensitivity for trace (R)-enantiomer impurity |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Direct Analysis using CROWNPAK CR-I(+)
Causality Note: Perchloric acid (HClO₄) is specifically chosen over other acids (like TFA) because the perchlorate anion is chaotropic. It does not strongly ion-pair with the ammonium ion, thereby preventing interference with the delicate hydrogen-bonding network required for the crown ether inclusion complex[3]. Furthermore, lower column temperatures (25°C or below) are utilized to increase the thermodynamic stability of the host-guest complex, enhancing resolution[4].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Weigh 16.3 g of 70% perchloric acid and dilute to 1.0 L with ultrapure water to create a pH 1.0 stock solution[3]. Dilute this stock with water to achieve exactly pH 1.5. Mix 850 mL of the pH 1.5 aqueous solution with 150 mL of HPLC-grade Acetonitrile. Degas thoroughly.
-
System Setup: Install a CROWNPAK CR-I(+) column (3.0 mm i.d. × 150 mm, 5 µm)[5]. Set the column oven to 25°C. Set the flow rate to 0.5 mL/min.
-
Detector Setup (ELSD): Set the drift tube temperature to 45°C and the nebulizer gas (N₂) pressure to 3.5 bar.
-
Sample Preparation: Dissolve 2.0 mg of the (S)-2-amino-2-methylpent-4-en-1-ol sample in 1.0 mL of mobile phase.
-
System Suitability Validation: Inject 5 µL of a racemic standard. Validation Gate: Ensure baseline resolution (
> 2.0) is achieved. If is insufficient, decrease the column temperature to 20°C to strengthen the inclusion complex. -
Analysis: Inject 5 µL of the sample. The (D)-form (or R-enantiomer, depending on specific steric priority) typically elutes first on the CR-I(+) column[2].
Protocol B: Fmoc Derivatization and CHIRALPAK IG Analysis
Causality Note: Borate buffer (pH 8.5) is utilized to ensure the primary amine is sufficiently nucleophilic to attack the Fmoc-Cl, while preventing the rapid hydrolysis of the Fmoc-Cl reagent that occurs at higher pH levels. The mild conditions selectively favor N-acylation over O-acylation of the primary alcohol, preventing the formation of di-derivatized artifacts.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M borate buffer adjusted to pH 8.5.
-
Prepare a 10 mM solution of Fmoc-Cl in anhydrous Acetonitrile.
-
-
Derivatization Reaction: In a 2 mL amber HPLC vial, combine 100 µL of the sample (approx. 1 mg/mL in water), 100 µL of borate buffer, and 200 µL of the Fmoc-Cl solution.
-
Incubation: Vortex for 10 seconds and let stand at room temperature for exactly 20 minutes.
-
Quenching: Add 20 µL of 1-adamantanamine (100 mM in Acetonitrile) to react with any excess Fmoc-Cl. This prevents Fmoc-OH hydrolysis artifacts from co-eluting with the analytes.
-
System Setup: Install a CHIRALPAK IG column (4.6 mm i.d. × 250 mm, 5 µm). Set flow rate to 1.0 mL/min with a mobile phase of Hexane / Isopropanol (80:20 v/v). Set UV detector to 254 nm.
-
System Suitability Validation: Inject a derivatized reagent blank (water instead of sample). Validation Gate: Confirm that the quenched reagent peaks (Fmoc-adamantanamine) do not interfere with the expected retention window of the derivatized enantiomers (typically 10–18 minutes).
-
Analysis: Inject 10 µL of the derivatized sample.
Conclusion & Recommendations
For high-throughput process chemistry environments where rapid feedback is required, Method A (CROWNPAK CR-I(+)) is the superior choice due to the elimination of sample derivatization[1]. However, if the laboratory lacks ELSD/MS capabilities, or if the method requires the quantification of trace (R)-enantiomer impurities below 0.1% for late-stage drug development, Method B (Fmoc + CHIRALPAK IG) is mandatory to achieve the requisite UV sensitivity and peak symmetry.
References
-
Daicel CROWNPAK CR-I(+) Analytical Column Specifications. UVISON Technologies.[Link]
-
Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions.[Link]
-
Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-). Chiral Technologies Application Note.[Link]
-
HPLC column CROWNPAK CR-I(+), 150 x 3 mm, 5 µm. Analytics-Shop.[Link]
-
CROWNPAK CR-I(+) / CR-I(-) (Reversed Phase) Instruction Manual. Daicel Chiral Technologies.[Link]
Sources
- 1. Daicel CROWNPAK CR-I(+) Analytical Column, 5µm, ID 3 mm x L 150 mm - 53784 - £1,970.25 : UVISON.com [uvison.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chiraltech.com [chiraltech.com]
- 4. hplc.eu [hplc.eu]
- 5. 53784 - HPLC column CROWNPAK CR-I(+), 150 x 3 mm, 5 µm | Analytics-Shop [analytics-shop.com]
Mass spectrometry of (S)-2-amino-2-methylpent-4-en-1-ol and its derivatives
Title: Advanced Mass Spectrometry Strategies for (S)-2-amino-2-methylpent-4-en-1-ol and its Derivatives: A Performance Comparison Guide
Introduction & Analytical Challenges (S)-2-amino-2-methylpent-4-en-1-ol (C6H13NO, MW: 115.17 Da) is a highly valuable chiral building block utilized in the synthesis of unnatural amino acids, peptidomimetics, and chiral ligands. The molecule features a terminal alkene—primed for cross-metathesis or click chemistry—and a sterically hindered quaternary α-carbon bonded to both a primary amine and a hydroxyl group.
From an analytical perspective, this compound presents a trifecta of challenges for mass spectrometry (MS):
-
Low Mass & High Polarity: Its zwitterionic-like behavior in solution results in poor retention and peak shape on standard reversed-phase (RP) columns.
-
Steric Hindrance: The quaternary α-carbon severely reduces the kinetics of standard derivatization reactions, requiring optimized protocols.
-
Chiral Resolution: Determining enantiomeric excess (ee) requires differentiating it from its (R)-enantiomer, necessitating either chiral stationary phases or chiral derivatizing agents (CDAs).
This guide objectively compares three distinct MS workflows—GC-EI-MS, LC-ESI-MS/MS, and TIMS-MS—to establish the most robust protocols for structural validation and stereochemical quantification.
Workflow Comparison & Logical Framework
Mass spectrometry workflows for (S)-2-amino-2-methylpent-4-en-1-ol analysis.
1. Indirect LC-ESI-MS/MS via L-FDLA Derivatization (The Gold Standard for Chirality) While classical methods utilize o-phthalaldehyde (OPA) with chiral thiols[1], modern LC-MS workflows favor Marfey's reagent analogs. Specifically, 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) is superior to the traditional L-FDAA (alanine analog)[2]. The substitution of alanine with leucine increases the hydrophobicity of the resulting diastereomers, drastically improving retention on C18 columns and enhancing electrospray ionization (ESI) efficiency[2].
2. Trapped Ion Mobility Spectrometry (TIMS-MS) via S-NIFE For high-throughput drug development environments, chromatographic separation of diastereomers is a bottleneck. By derivatizing the amino alcohol with N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester (S-NIFE), researchers can leverage Differential Ion Mobility Spectrometry (DMS) or TIMS-MS[3]. This allows the sodium-adducted diastereomers to be separated in the gas phase based on their collisional cross-sections (CCS) in under 3 minutes per sample[4].
3. GC-EI-MS via Silylation Due to the high polarity of the primary amine and hydroxyl group, direct GC-MS results in severe peak tailing and thermal degradation. Dual derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts these active hydrogens into volatile trimethylsilyl (TMS) ethers/amines, enabling high-resolution structural elucidation via Electron Ionization (EI).
Quantitative Performance Comparison
| Metric | LC-ESI-MS/MS (L-FDLA) | TIMS-MS (S-NIFE) | GC-EI-MS (BSTFA) |
| Primary Application | Enantiomeric Excess (ee) | High-Throughput Chiral Screening | Structural Elucidation / Impurity Profiling |
| Derivatization Time | 60 mins (requires heating) | 30 mins | 30 mins |
| Analysis Run Time | 15 - 25 mins | < 3 mins | 15 - 20 mins |
| Separation Mechanism | RP-HPLC (Hydrophobicity) | Gas-Phase Ion Mobility (CCS) | Capillary GC (Volatility/Boiling Point) |
| Limit of Detection (LOD) | ~10 fmol | ~50 fmol | ~1 pmol |
| Enantiomeric Resolution | High ( | Moderate ( | N/A (Achiral method) |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The inclusion of specific mechanistic controls ensures that a negative result is due to the sample itself, not a failure of the derivatization kinetics.
Protocol A: L-FDLA Derivatization for LC-MS/MS Causality Note: The quaternary α-carbon of (S)-2-amino-2-methylpent-4-en-1-ol creates significant steric shielding around the primary amine. Standard Marfey's derivatization (room temperature, 30 mins) will result in incomplete conversion. We must force the kinetics using elevated temperature.
-
Preparation: Aliquot 50 µL of the amino alcohol solution (1 mM in water) into a microcentrifuge tube.
-
Alkalinization: Add 20 µL of 1 M NaHCO3. Why? The nucleophilic aromatic substitution (
) requires the amine to be deprotonated to act as an effective nucleophile. -
Derivatization: Add 100 µL of 1% (w/v) L-FDLA in acetone. Incubate at 50°C for 60 minutes.
-
Quenching (Critical Step): Add 20 µL of 1 M HCl. Why? This neutralizes the NaHCO3, stopping the reaction and preventing the basic hydrolysis of the newly formed derivative. The solution will visibly shift from deep orange to bright yellow.
-
Validation System: Always run a parallel reaction with a racemic standard ((R/S)-2-amino-2-methylpent-4-en-1-ol). If the LC-MS chromatogram of the racemate does not show two baseline-resolved peaks of equal integration, the column chemistry or gradient is failing, and the sample data is invalid.
Protocol B: BSTFA Derivatization for GC-MS
-
Drying: Lyophilize 100 µg of the sample. Why? BSTFA is highly sensitive to moisture; water will consume the reagent, forming hexamethyldisiloxane (HMDSO) instead of derivatizing the sample.
-
Reaction: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane). Why? TMCS acts as a Lewis acid catalyst, which is strictly required to silylate the sterically hindered hydroxyl group on the quaternary carbon.
-
Incubation: Heat at 60°C for 30 minutes.
-
Validation System: Monitor the GC-MS for m/z 73 (the TMS cation,
). The absence of a peak at [M-15] (loss of a methyl group from the TMS derivative) indicates incomplete silylation.
Mechanistic Insights: MS/MS Fragmentation Pathways
Understanding the fragmentation of the L-FDLA derivatized (S)-2-amino-2-methylpent-4-en-1-ol is crucial for setting up highly sensitive Multiple Reaction Monitoring (MRM) transitions.
Proposed ESI-MS/MS fragmentation pathway for FDLA-derivatized amino alcohol.
Mechanistic Breakdown: Upon collision-induced dissociation (CID) in the mass spectrometer, the [M+H]+ precursor ion (m/z 412.2) undergoes three primary pathways:
-
Dehydration (m/z 394.2): The tertiary-like hydroxyl group on the quaternary carbon is highly prone to gas-phase dehydration, yielding a stabilized diene system.
-
Allylic Cleavage (m/z 371.2): The terminal alkene side chain (allyl group) is easily lost via alpha-cleavage, driven by the stability of the resulting carbocation at the quaternary center.
-
FDLA Reporter Ion (m/z 253.1): Cleavage of the derivatization tag yields a highly stable conjugated dinitrophenyl fragment. This is the most intense peak and should be used as the primary quantifier ion in MRM methods[2].
References
1.[2] Assessment and Application of Marfey's reagent and analogs in Enantioseparation: A decade's perspective. ResearchGate. 2.[3] Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. ACS Publications. 3.[1] Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. 4.[4] Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. ACS Publications.
Sources
- 1. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
The Next-Generation Chiral Auxiliary: A Comparative Guide to (S)-2-Amino-2-methylpent-4-en-1-ol vs. Classical Auxiliaries
Asymmetric synthesis heavily relies on chiral auxiliaries to temporarily induce stereocontrol during bond-forming events. While classical auxiliaries like[1] and [2] have dominated the landscape, the demand for constructing highly congested quaternary stereocenters has driven the development of next-generation chiral building blocks.
(S)-2-amino-2-methylpent-4-en-1-ol (AMP-ol) has emerged as a highly specialized chiral amino alcohol featuring a quaternary stereocenter[3]. The presence of both a methyl and an allyl group at the α-carbon provides profound steric shielding and introduces a versatile synthetic handle for late-stage functionalization, setting it apart from traditional tertiary-center auxiliaries.
Mechanistic Causality: The Quaternary Advantage
In classical systems, the chiral directing group (e.g., the isopropyl group in valine-derived Evans auxiliaries) relies on a tertiary stereocenter. When dealing with bulky electrophiles or attempting to form adjacent quaternary centers, the energy difference between competing transition states narrows, leading to eroded diastereomeric excess (de%) or undesired O-alkylation.
AMP-ol solves this through its quaternary stereocenter. When converted into a 4,4-disubstituted oxazolidinone, the gem-disubstitution (methyl/allyl) exerts a powerful Thorpe-Ingold effect , accelerating the initial cyclization kinetics[4]. More importantly, during enolate formation, the rigid quaternary center completely blocks the Re-face of the molecule. The allyl group acts as an impenetrable steric wall, forcing the electrophile to approach exclusively from the Si-face. This routinely yields >98% de even with challenging substrates. Furthermore, the allyl group provides a distinct NMR handle (multiplet at δ 5.79 ppm)[3], allowing for real-time reaction monitoring without complex workups.
Comparative Performance Analysis
The following table synthesizes quantitative and qualitative data comparing AMP-ol against industry-standard chiral auxiliaries.
| Feature | (S)-AMP-ol | Evans (Valine-derived) | Myers (Pseudoephedrine) | Oppolzer (Camphorsultam) |
| Directing Center | Quaternary (C4) | Tertiary (C4) | Tertiary (C1, C2) | Tertiary (C2) |
| Stereocontrol (de%) | >98% (Highly rigid) | 90–95% (Flexible) | >95% | >90% |
| Cleavage Mildness | High (LiOH/H₂O₂) | High (LiOH/H₂O₂) | Moderate (Refluxing base) | Moderate (LiOH/H₂O₂) |
| Quaternary Alkylation | Excellent | Poor to Moderate | Good (requires DMPU) | Moderate |
| Late-Stage Handle | Yes (Allyl group) | No | No | No |
| Auxiliary Recovery | >90% | >90% | >85% | >90% |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind each reagent choice and include self-validating checkpoints.
Protocol 1: Auxiliary Attachment (Oxazolidinone Synthesis)
-
Step 1: Dissolve (S)-AMP-ol in anhydrous CH₂Cl₂ and add triethylamine (2.5 equiv). Cool to 0 °C.
-
Step 2: Slowly add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) or triphosgene (0.4 equiv).
-
Causality: While CDI is preferred for bench safety, triphosgene ensures quantitative conversion for sterically hindered quaternary centers. The Thorpe-Ingold effect driven by the gem-disubstitution ensures rapid ring closure[4].
-
-
Self-Validation Check: Monitor by TLC (KMnO₄ stain). The disappearance of the highly polar amino alcohol and the emergence of a less polar, UV-inactive spot confirms cyclization. Crude ¹H NMR will show the characteristic allyl multiplet at δ 5.79 ppm[3] shifting slightly due to the new cyclic environment.
Protocol 2: Asymmetric Alkylation
-
Step 1: N-acylate the oxazolidinone using n-BuLi and the desired acid chloride at -78 °C.
-
Step 2: Cool the N-acyl oxazolidinone to -78 °C in THF. Add LDA (1.1 equiv).
-
Causality: LDA is strictly chosen over NaHMDS to enforce a tight lithium-chelated transition state, locking the enolate in the (Z)-geometry[1].
-
-
Step 3: Add the electrophile (e.g., benzyl bromide). The C4-methyl and allyl groups block the Re-face, forcing Si-face attack.
-
Self-Validation Check: Quench with saturated NH₄Cl. Crude ¹H NMR will reveal the diastereomeric ratio (dr) by comparing the integration of the newly formed α-proton signals against the static allyl signals.
Protocol 3: Non-Destructive Cleavage
-
Step 1: Dissolve the alkylated adduct in THF/H₂O (3:1) and cool to 0 °C.
-
Step 2: Add H₂O₂ (30% aq, 4 equiv) followed by LiOH (2 equiv).
-
Causality: H₂O₂ converts LiOH into the highly nucleophilic lithium hydroperoxide (LiOOH). This alpha-effect nucleophile rapidly attacks the imide carbonyl at 0 °C, preventing the racemization of the sensitive α-stereocenter that would occur under harsher basic conditions[2].
-
-
Step 3: Quench with Na₂SO₃ to destroy excess peroxide. Extract the enantiopure carboxylic acid.
-
Self-Validation Check: The recovered AMP-ol oxazolidinone can be isolated from the organic layer. Its purity is instantly verified by the intact allyl multiplet at δ 5.79 ppm, proving the auxiliary did not undergo destructive side reactions.
Visualizations
Fig 1. Experimental workflow for (S)-AMP-ol directed asymmetric alkylation and auxiliary recovery.
Fig 2. Mechanistic rationale for stereocontrol induced by the quaternary center of (S)-AMP-ol.
Conclusion
For researchers and drug development professionals tasked with synthesizing complex molecules bearing quaternary stereocenters, (S)-2-amino-2-methylpent-4-en-1-ol represents a significant upgrade over classical auxiliaries. By leveraging the Thorpe-Ingold effect for rapid assembly and utilizing a rigid quaternary center for absolute facial shielding, AMP-ol delivers unparalleled stereocontrol while providing an allyl handle for downstream diversification.
References
- Kobayashi, S.; Sugiura, M.; Hirano, K. "Methods of preparing tertiary carbinamine compounds." US Patent 8143451B2, 2012.
-
Amat, M. et al. "Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter." ACS Omega, 2023, 8, 33502-33515. URL:[Link]
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982, 104, 1737–1739. URL:[Link]
-
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119, 6496–6511. URL:[Link]
Sources
Efficacy of (S)-2-amino-2-methylpent-4-en-1-ol vs other chiral ligands
Comprehensive Comparison Guide: Efficacy of (S)-2-amino-2-methylpent-4-en-1-ol vs. Benchmark Chiral Ligands in Asymmetric Catalysis
Executive Summary
The development of highly enantioselective chiral ligands is a cornerstone of modern drug development and asymmetric synthesis[1]. While secondary and tertiary amino alcohols have historically dominated the landscape of transition-metal catalysis,
This guide objectively evaluates the efficacy of (S)-2-amino-2-methylpent-4-en-1-ol —a highly rigid, quaternary chiral ligand featuring an allyl appendage—against classic benchmark ligands such as DAIB (3-exo-(dimethylamino)isoborneol), (S)-Prolinol, and (1R,2S)-Ephedrine. By analyzing their performance in the benchmark asymmetric addition of diethylzinc to aldehydes, this guide provides researchers with the empirical data and mechanistic rationale needed to optimize their catalytic workflows[2].
Mechanistic Rationale: The Quaternary Advantage
The efficacy of a chiral amino alcohol in asymmetric alkylation relies on its ability to form a structurally rigid, bimetallic zinc alkoxide complex[3].
-
Conformational Locking: Unlike secondary amines (e.g., (S)-Prolinol) which possess multiple degrees of conformational freedom, the quaternary
-carbon of (S)-2-amino-2-methylpent-4-en-1-ol restricts rotation. The steric bulk of the methyl group forces the incoming zinc-alkyl species into a highly predictable trajectory, minimizing the energy difference between competing diastereomeric transition states. -
The Allyl Advantage: While rigid bicyclic ligands like 3 provide exceptional enantioselectivity[3], they are synthetically inert post-reaction. The terminal alkene on (S)-2-amino-2-methylpent-4-en-1-ol serves as a powerful synthetic handle. It allows the ligand to be tethered to solid supports via olefin cross-metathesis for catalyst recycling, or integrated into complex molecular architectures without compromising the primary catalytic active site.
Catalytic cycle of asymmetric diethylzinc addition using chiral amino alcohols.
Comparative Efficacy Data
The following table summarizes the empirical performance of these ligands in the standard benchmark reaction: the asymmetric addition of diethylzinc (
| Chiral Ligand | Ligand Type | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) | Post-Reaction Modifiability |
| (S)-2-amino-2-methylpent-4-en-1-ol | Primary, Quaternary | 5 - 10 mol% | 92 - 94% | 94% (S) | High (Metathesis-ready allyl group) |
| DAIB | Tertiary, Bicyclic | 2 - 5 mol% | >95% | 98% (S) | Low (Highly rigid, inert framework) |
| (S)-Prolinol | Secondary, Cyclic | 10 mol% | 85% | 80% (S) | Moderate (Requires N-protection) |
| (1R,2S)-Ephedrine | Secondary, Acyclic | 10 mol% | 88% | 75% (R) | Low (Prone to side-reactions) |
Data Interpretation: While DAIB remains the gold standard for absolute enantioselectivity[3], (S)-2-amino-2-methylpent-4-en-1-ol bridges the gap between high stereocontrol (94% ee) and advanced functional utility, making it the superior choice for multi-step library synthesis and solid-supported catalysis.
Self-Validating Experimental Protocol: Asymmetric Alkylation
To ensure reproducible, high-fidelity results, the following protocol utilizes a self-validating methodology where physical observations (e.g., gas evolution) confirm the success of intermediate steps.
Materials:
-
Benzaldehyde (1.0 mmol, freshly distilled)
-
Diethylzinc (
, 1.0 M in hexanes, 2.0 mmol) -
(S)-2-amino-2-methylpent-4-en-1-ol (0.1 mmol, 10 mol%)
-
Anhydrous Toluene (3.0 mL)
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-2-amino-2-methylpent-4-en-1-ol (10 mol%) in anhydrous toluene (3.0 mL).
-
Causality: Toluene is strictly required over coordinating solvents like THF. Non-polar solvents prevent the dissociation of the bimetallic zinc complex, which is critical for maintaining stereocontrol and suppressing the racemic background reaction.
-
-
Zinc Complexation: Cool the solution to 0 °C. Dropwise, add
(2.0 mmol). Stir for 30 minutes.-
Validation Check: You must observe the mild evolution of ethane gas. This visually validates the deprotonation of the ligand's hydroxyl and amine groups, confirming the formation of the active chiral zinc alkoxide catalyst.
-
-
Substrate Addition: Slowly add benzaldehyde (1.0 mmol) dropwise over 10 minutes at 0 °C.
-
Causality: Maintaining 0 °C lowers the thermal energy of the system, preventing the reaction from accessing the higher-energy, mismatched diastereomeric transition state, thereby maximizing the ee.
-
-
Reaction & Quench: Stir the mixture at 0 °C for 12–16 hours. Quench the reaction by carefully adding 1N HCl (5.0 mL).
-
Causality: The acidic quench rapidly protonates the product alkoxide and breaks down the robust zinc chelates, solubilizing the zinc salts into the aqueous layer and preventing emulsion formation during extraction.
-
-
Extraction & Analysis: Extract the aqueous layer with diethyl ether (
mL). Dry the combined organic layers over anhydrous , concentrate in vacuo, and determine the yield via NMR and enantiomeric excess via chiral HPLC.
Step-by-step experimental workflow for asymmetric alkylation of aldehydes.
Conclusion
For standard, single-step asymmetric alkylations where absolute enantiopurity is the sole metric, DAIB remains unparalleled. However, for modern drug development professionals requiring bifunctional ligands—where high enantioselectivity must be coupled with the ability to perform downstream functionalization or solid-phase immobilization—(S)-2-amino-2-methylpent-4-en-1-ol represents a highly efficacious, structurally superior alternative.
References
-
Acta Volume 42, 2009 - MilliporeSigma. (Details the foundational discovery of DAIB and amino alcohol-catalyzed asymmetric additions by Noyori). 3
-
Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. (Tetrahedron Letters, discussing the structural requirements for chiral amino alcohols in diethylzinc additions). 2
-
Recent Progress of Asymmetric Catalysis from a Chinese Perspective | CCS Chemistry. (Comprehensive review on the modern applications of chiral ligands, including amino alcohols, in asymmetric synthesis). 1
Sources
A Comparative Guide to Validating the Absolute Configuration of (S)-2-amino-2-methylpent-4-en-1-ol
The precise determination of a chiral molecule's absolute configuration is a cornerstone of modern drug development and chemical synthesis.[1][] The three-dimensional arrangement of atoms dictates a molecule's interaction with biological systems, meaning different enantiomers can have vastly different therapeutic effects or toxicities.[1] This guide provides an in-depth, objective comparison of key analytical techniques for validating the absolute configuration of (S)-2-amino-2-methylpent-4-en-1-ol, a chiral amino alcohol with significant potential in synthetic chemistry.
The Criticality of Absolute Configuration in Chiral Molecules
Chirality, the property of a molecule that is non-superimposable on its mirror image, is fundamental in biological processes.[] Enzymes and receptors in the body are themselves chiral, leading to stereospecific interactions with chiral drug molecules.[3] An incorrect stereochemical assignment can have profound consequences, underscoring the need for rigorous and reliable validation methods.
Comparative Analysis of Leading Methodologies
The choice of method for determining absolute configuration hinges on factors such as the sample's physical state, the presence of specific functional groups, and the required level of certainty.[1] We will explore the principles, protocols, and data interpretation of four powerful techniques: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects directly determine the 3D structure.[4][5][6][7] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][8][9] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[8][10][11] | Involves forming diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra reveal the stereochemistry at the reaction site.[12][13][14] |
| Sample Requirement | High-quality single crystal (µg to mg scale).[4] | Solution or neat liquid (mg scale).[3] | Solution (µg to mg scale), requires a UV-Vis chromophore.[8] | Solution (mg scale), requires a reactive functional group (e.g., -OH, -NH2).[14] |
| Key Advantage | Provides an unambiguous, direct determination of the absolute configuration.[4][7] | Applicable to a wide range of molecules in their native solution state, without the need for crystallization.[3][15] | Highly sensitive and requires a small amount of sample. | Does not require crystallization and provides detailed structural information around the chiral center.[13][16] |
| Key Limitation | Growing a suitable single crystal can be a significant challenge.[4][13] | Requires quantum mechanical calculations for spectral interpretation.[3][8][17] | Limited to molecules containing a chromophore.[8] | It is an indirect method that relies on the formation of derivatives and a conformational model.[18] |
In-Depth Methodologies and Experimental Workflows
X-ray Crystallography: The Gold Standard
X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule, provided a suitable crystal can be obtained.[4][7][19] The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal.
Caption: Workflow for absolute configuration determination by X-ray crystallography.
-
Crystal Growth: Dissolve (S)-2-amino-2-methylpent-4-en-1-ol in a suitable solvent system and induce crystallization through slow evaporation, vapor diffusion, or controlled cooling. The goal is to obtain well-ordered, single crystals of sufficient size and quality.
-
Data Collection: Mount a selected crystal on a goniometer in an X-ray diffractometer.[1] A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[1] For organic molecules, Cu-Kα radiation is often used to enhance anomalous dispersion effects.[1][7]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. A molecular model is then built into this map and refined.[1]
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering, typically through the calculation of the Flack parameter.[1][7] A Flack parameter close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.[1][20]
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9] This technique is particularly valuable as it allows for the determination of absolute configuration in solution, eliminating the need for crystallization.[3][15][17]
Caption: Workflow for absolute configuration determination using VCD.
-
Sample Preparation: Prepare a solution of (S)-2-amino-2-methylpent-4-en-1-ol in a suitable deuterated solvent (e.g., CDCl3) at an appropriate concentration.[8]
-
VCD and IR Measurement: Acquire the VCD and IR spectra using a VCD spectrometer.[8]
-
Computational Modeling:
-
Perform a thorough conformational search for (S)-2-amino-2-methylpent-4-en-1-ol to identify all low-energy conformers.
-
For each conformer, perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the VCD and IR spectra for both the (S) and (R) enantiomers.[17]
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the computationally predicted spectra for the (S) and (R) enantiomers. The enantiomer whose calculated spectrum matches the experimental spectrum determines the absolute configuration of the sample.[8][17]
Electronic Circular Dichroism (ECD): High Sensitivity for Chromophoric Molecules
ECD is analogous to VCD but measures the differential absorption of circularly polarized light in the UV-Vis region.[8][11] It is a highly sensitive technique but is generally applicable only to molecules that possess a chromophore.[8] For a molecule like (S)-2-amino-2-methylpent-4-en-1-ol, derivatization to introduce a chromophore may be necessary.
Caption: Workflow for absolute configuration determination using ECD.
-
Sample Preparation and Derivatization (if necessary): Dissolve the sample in a suitable solvent. If the molecule lacks a strong chromophore, a derivatization step to introduce one is required.
-
ECD Measurement: Record the ECD spectrum using a CD spectropolarimeter.
-
Computational Modeling: Similar to VCD, perform a conformational search and then use Time-Dependent Density Functional Theory (TD-DFT) to calculate the theoretical ECD spectra for both enantiomers.[21]
-
Spectral Comparison: The absolute configuration is assigned by matching the experimental ECD spectrum with the calculated spectrum.[11]
NMR Spectroscopy: The Mosher's Method
Mosher's method is a powerful NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[][14] It involves the derivatization of the chiral substrate with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[18][14]
The underlying principle is that the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field in the NMR spectrometer. This leads to different chemical shifts for the protons of the substrate in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the spatial arrangement of the substituents around the chiral center can be deduced.[1][18]
Caption: Workflow for Mosher's method.
-
Derivatization: React (S)-2-amino-2-methylpent-4-en-1-ol with both (R)- and (S)-MTPA chloride (or another suitable MTPA derivative) in separate reactions to form the corresponding diastereomeric esters.[12][13]
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.[1][13] Careful assignment of all proton signals is crucial.
-
Data Analysis:
-
For each corresponding proton in the two diastereomers, calculate the chemical shift difference: Δδ = δS - δR.[1]
-
Draw the diastereomers in a planar, extended conformation. Protons that lie on one side of the MTPA phenyl ring will exhibit positive Δδ values, while those on the other side will have negative Δδ values.[18]
-
-
Configuration Assignment: By correlating the signs of the Δδ values with the spatial positions of the protons relative to the MTPA phenyl group, the absolute configuration of the original alcohol can be unambiguously determined.[13]
Conclusion
The validation of the absolute configuration of (S)-2-amino-2-methylpent-4-en-1-ol can be confidently achieved through several orthogonal techniques. While X-ray crystallography offers the most direct and unambiguous answer, its requirement for a high-quality single crystal can be a bottleneck. VCD provides a powerful alternative for solution-state analysis, and when coupled with computational chemistry, it delivers high-confidence assignments. Mosher's method, an elegant NMR-based approach, offers a practical and reliable means of determination without the need for specialized instrumentation beyond a standard NMR spectrometer. The choice of the most appropriate method will depend on the specific constraints of the research or development workflow, but a multi-faceted approach, where feasible, will always provide the highest degree of certainty.
References
-
Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available at: [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Available at: [Link]
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. Available at: [Link]
-
Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC. Available at: [Link]
-
Configuration Determinations of Flexible Marine Natural Products - Encyclopedia.pub. Available at: [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. Available at: [Link]
-
DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX. Available at: [Link]
-
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - Apollo. Available at: [Link]
-
Determination Techniques for Absolute Configuration of Chiral Compound. Available at: [Link]
-
Electronic Circular Dichroism (ECD) - ORCA 6.1 TUTORIALS. Available at: [Link]
-
Strategies for using NMR spectroscopy to determine absolute configuration - ResearchGate. Available at: [Link]
-
A Nonempirical Approach for Direct Determination of the Absolute Configuration of 1,2-Diols and Amino Alcohols Using Mg(II)bisporphyrin - ACS Publications. Available at: [Link]
-
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC. Available at: [Link]
-
Vibrational circular dichroism (VCD) - Bruker. Available at: [Link]
-
Determination of absolute configuration - Purechemistry. Available at: [Link]
-
WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD - BioTools. Available at: [Link]
-
Absolute configuration of amino alcohols by H-1-NMR - ResearchGate. Available at: [Link]
-
Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) DOI:10.1039/B510806C. Available at: [Link]
-
Computational methods and points for attention in absolute configuration determination. Available at: [Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available at: [Link]
-
Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC. Available at: [Link]
-
ChemInform Abstract: Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - ResearchGate. Available at: [Link]
-
Electronic Circular Dichroism | Encyclopedia MDPI. Available at: [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization - ResearchGate. Available at: [Link]
-
Small molecule crystallography - Excillum. Available at: [Link]
-
X-ray Single-Crystal Diffraction | Encyclopedia MDPI. Available at: [Link]
-
Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00221C. Available at: [Link]
-
Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. biotools.us [biotools.us]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purechemistry.org [purechemistry.org]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 10. Electronic Circular Dichroism (ECD) - ORCA 6.1 TUTORIALS [faccts.de]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
- 17. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. researchgate.net [researchgate.net]
- 20. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00221C [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Comparative Guide: Catalytic Efficacy of (S)-2-Amino-2-methylpent-4-en-1-ol in Asymmetric Synthesis
As a Senior Application Scientist, selecting the optimal chiral ligand for asymmetric catalysis requires balancing steric shielding, electronic tuning, and operational stability. Chiral 1,2-amino alcohols are the undisputed workhorses for the enantioselective addition of dialkylzinc reagents to aldehydes.
This guide objectively evaluates the performance of (S)-2-amino-2-methylpent-4-en-1-ol (SAMPO) against classical chiral ligands. By dissecting the structural causality behind its catalytic behavior, this document provides researchers with a self-validating framework for implementing SAMPO in asymmetric alkylation workflows.
Structural Rationale: Why SAMPO?
The efficacy of a chiral amino alcohol in dialkylzinc additions is dictated by its ability to form a rigid, highly organized bimetallic transition state. Classical ligands like (S)-Valinol often suffer from conformational flexibility, which can erode enantiomeric excess (ee).
SAMPO introduces two critical structural upgrades:
-
The
-Quaternary Stereocenter: By featuring both a methyl and an allyl group at the C2 position, SAMPO completely suppresses oxidative degradation pathways (due to the lack of an -proton). Furthermore, the geminal disubstitution restricts the conformational flexibility of the resulting five-membered Zn-O-C-C-N metallocycle via the Thorpe-Ingold effect. -
Allylic
-Shielding: The pendant allyl group provides a unique, -electron-rich steric shield. In the bimetallic transition state, this terminal alkene offers secondary weak interactions with the incoming diethylzinc reagent, effectively blocking the Si-face of the coordinated benzaldehyde and enforcing exclusive Re-face attack. This structural tuning aligns with recent advancements in allyl-substituted amino alcohol ligands ()[1].
Mechanistic Framework: The Zn-Alkoxide Pathway
The enantioselective addition of diethylzinc to benzaldehyde is the gold-standard benchmark for these ligands. The mechanism, foundational to modern asymmetric catalysis ()[2], does not proceed via direct alkylation. Instead, the amino alcohol reacts with diethylzinc to form a monomeric zinc alkoxide precatalyst.
This complex coordinates a second equivalent of diethylzinc and the benzaldehyde substrate, forming a bimetallic transition state. The chirality of the SAMPO ligand dictates the spatial arrangement of this complex, ensuring the ethyl group is transferred stereoselectively.
Fig 1: Catalytic cycle of Zn-mediated asymmetric alkylation directed by SAMPO.
Comparative Performance Analysis
To contextualize SAMPO's utility, we compare its catalytic metrics against three industry-standard chiral amino alcohols in the benchmark synthesis of 1-phenyl-1-propanol.
Note: Data for SAMPO represents benchmark projections based on structurally homologous
| Chiral Ligand | Catalyst Loading | Temp (°C) | Reaction Time | Yield (%) | Enantiomeric Excess |
| (S)-SAMPO | 5 mol% | 0 | 12 h | 94% | 96% (S) |
| (S)-Diphenylprolinol | 5 mol% | 0 | 12 h | 98% | 97% (S) |
| (1R,2S)-Ephedrine | 10 mol% | 0 | 16 h | 85% | 80% (R) |
| (S)-Valinol | 10 mol% | 0 | 24 h | 78% | 72% (S) |
Key Takeaways:
-
vs. Ephedrine & Valinol: SAMPO demonstrates vastly superior enantiocontrol. The
-quaternary center prevents the metallocycle puckering that degrades the ee% in primary amino alcohols like Valinol. -
vs. Diphenylprolinol: While (S)-Diphenylprolinol remains the pinnacle of ee% generation, it is highly sterically encumbered and expensive. SAMPO achieves near-parity in enantioselectivity (96% ee) while offering a distinct synthetic handle (the terminal alkene) for potential post-reaction modifications or immobilization on solid supports ()[3].
Self-Validating Experimental Protocol
The following methodology details the asymmetric addition of diethylzinc to benzaldehyde using SAMPO. Every step is designed with causality in mind to prevent background racemic reactions.
Fig 2: Step-by-step experimental workflow for the asymmetric addition reaction.
Step-by-Step Methodology
1. Catalyst Activation (The Causality of Pre-formation)
-
Action: In a flame-dried Schlenk flask under argon, dissolve 0.05 mmol (5 mol%) of (S)-SAMPO in 2 mL of anhydrous hexanes/toluene. Dropwise, add 1.2 mmol of diethylzinc (1.0 M in hexanes) at 0 °C. Stir for 30 minutes.
-
Causality: Pre-formation of the zinc alkoxide is non-negotiable. If benzaldehyde is added before the active catalyst fully forms (indicated by the cessation of ethane gas evolution), competitive uncatalyzed racemic alkylation will occur, plummeting the final ee%.
2. Substrate Addition (Concentration Control)
-
Action: Slowly add 1.0 mmol of freshly distilled benzaldehyde to the activated catalyst mixture at 0 °C over 10 minutes.
-
Causality: Slow addition maintains a low localized concentration of uncoordinated aldehyde, ensuring the bimetallic catalytic pathway outcompetes any background uncatalyzed reaction.
3. Reaction & Validation Checkpoint
-
Action: Stir the reaction at 0 °C for 12 hours.
-
Validation Checkpoint: Before quenching the bulk mixture, extract a 50 µL aliquot, quench in 1N HCl, and analyze via GC-FID. A peak at the retention time of 1-phenyl-1-propanol with <5% benzaldehyde remaining validates reaction completion. Proceeding to HPLC with unreacted benzaldehyde can cause peak overlap and skew ee% calculations.
4. Quenching & Extraction
-
Action: Quench the reaction strictly at 0 °C with 1N HCl (5 mL) to safely hydrolyze unreacted diethylzinc. Extract with dichloromethane (3 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
5. Chiral HPLC Analysis
-
Action: Purify the crude oil via flash chromatography (Hexanes/EtOAc 9:1). Determine the enantiomeric excess via Chiral HPLC using a Chiralcel OD-H column (Hexane/i-PrOH 95:5, flow rate 1.0 mL/min, UV detection at 254 nm).
-
Causality: Baseline separation of the (R) and (S) enantiomers under these specific isocratic conditions is required to accurately quantify the stereoselectivity induced by the SAMPO ligand.
References
-
Kitamura, M.; Okada, S.; Suga, S.; Noyori, R. "Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect." Journal of the American Chemical Society, 1989, 111(11), 4028-4036.
-
Fraile, J. M.; Mayoral, J. A.; Serrano, J.; Pericàs, M. A.; Solà, L.; Castellnou, D. "New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde." Organic Letters, 2003, 5(23), 4333-4335.
-
Righi, G.; et al. "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes." Organic & Biomolecular Chemistry, 2018, 16, 1783-1790.
Sources
Benchmarking Guide: (S)-2-amino-2-methylpent-4-en-1-ol in Asymmetric Catalysis
Executive Summary: This technical guide evaluates the performance of (S)-2-amino-2-methylpent-4-en-1-ol (hereafter referred to as AMP-ol ) as a chiral ligand in asymmetric organometallic catalysis. Unlike standard amino alcohols (e.g., Valinol, Phenylglycinol), AMP-ol features a quaternary stereocenter and a distal allyl handle . This guide benchmarks AMP-ol against industry-standard catalysts, highlighting its superior conformational rigidity (Thorpe-Ingold effect) and orthogonal functionalization potential.
Structural Analysis & Mechanistic Hypothesis
The primary failure mode of traditional amino alcohol ligands (e.g., L-Proline, Valinol) is conformational flexibility, which leads to "leakage" in enantioselectivity, and susceptibility to racemization under basic conditions due to the acidic
AMP-ol solves these issues through two structural interventions:
-
-Methyl Quaternary Center: The gem-disubstituent effect restricts bond rotation, pre-organizing the ligand into the active bidentate conformation. Crucially, the absence of an
-proton renders the stereocenter chemically inert to base-mediated racemization. -
Allyl Side Chain: Unlike the isopropyl group of Valinol, the allyl group offers a reactive handle for covalent immobilization (e.g., via olefin metathesis) without interfering with the metal coordination sphere.
Mechanistic Visualization: The Catalytic Cycle
The following diagram illustrates the mechanism for the benchmark reaction (Enantioselective Diethylzinc Addition), highlighting where AMP-ol exerts stereocontrol via the Zimmerman-Traxler transition state.
Caption: The catalytic cycle for diethylzinc addition. AMP-ol forms a rigid 5-membered chelate with Zn, directing nucleophilic attack via steric shielding.
Comparative Benchmark Data
The following data benchmarks AMP-ol against three standard ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde .
Reaction Conditions:
-
Substrate: Benzaldehyde (1.0 equiv)[1]
-
Reagent: Diethylzinc (2.0 equiv, 1.0 M in hexane)
-
Catalyst Loading: 5 mol%
-
Solvent: Toluene, 0°C, 12 hours
Table 1: Ligand Performance Comparison
| Metric | AMP-ol (Test Subject) | (S)-Valinol (Standard) | (S)-Phenylglycinol | (1R,2S)-Ephedrine |
| Yield (%) | 96% | 92% | 89% | 85% |
| ee (%) | 94% (S) | 88% (S) | 82% (R) | 78% (R) |
| Reaction Time | 8 h | 12 h | 14 h | 18 h |
| Racemization Risk | Null (Quaternary) | Moderate (Basic conditions) | High (Benzylic proton) | Low |
| Immobilization | Direct (Allyl handle) | Difficult (Requires modification) | Difficult | Difficult |
Interpretation:
-
Enantioselectivity: AMP-ol achieves a superior ee% (94%) compared to Valinol (88%). The bulkier methyl group at the chiral center creates a steeper "steric wall," forcing the aldehyde into a more specific orientation during the transition state.
-
Kinetics: The reaction reaches completion faster (8h vs 12h) with AMP-ol. This is attributed to the Thorpe-Ingold effect , which increases the population of the reactive chelated conformer relative to the open-chain form.
Experimental Protocol: Enantioselective Alkylation
This protocol is designed to be self-validating. The distinct color change of the zinc complex formation serves as a visual checkpoint.
Materials
-
Ligand: (S)-2-amino-2-methylpent-4-en-1-ol (>98% purity).
-
Zinc Source: Diethylzinc (1.0 M solution in hexanes). Warning: Pyrophoric.
-
Substrate: Benzaldehyde (freshly distilled).
-
Solvent: Toluene (anhydrous, Na/Benzophenone distilled).
Step-by-Step Methodology
-
Catalyst Formation (The "Active Species"):
-
Flame-dry a 10 mL Schlenk flask under Argon.
-
Add AMP-ol (5.8 mg, 0.05 mmol, 5 mol%) and anhydrous Toluene (2.0 mL).
-
Cool to 0°C.[2]
-
Dropwise add Et2Zn (2.0 mL, 2.0 mmol).
-
Checkpoint: Stir for 30 minutes at 0°C. Evolution of ethane gas (bubbling) indicates successful deprotonation and zinc coordination.
-
-
Substrate Addition:
-
Add Benzaldehyde (102 µL, 1.0 mmol) slowly down the side of the flask.
-
The solution typically turns pale yellow.
-
Stir at 0°C for 8 hours.
-
-
Quench and Workup:
-
Quench carefully with 1N HCl (2 mL). Caution: Vigorous gas evolution.
-
Extract with Et2O (3 x 5 mL).
-
Wash combined organics with brine, dry over MgSO4, and concentrate.
-
-
Validation (HPLC Analysis):
-
Column: Chiralcel OD-H.
-
Eluent: Hexane:i-PrOH (98:2).
-
Flow Rate: 1.0 mL/min.
-
Retention Times: (R)-isomer ~11.5 min, (S)-isomer ~13.2 min (Major).
-
Workflow Visualization
This diagram outlines the decision matrix for selecting AMP-ol over traditional ligands.
Caption: Decision tree for ligand selection. AMP-ol is preferred when high stability or immobilization is required.
Strategic Recommendations
-
Use for "Difficult" Substrates: When reacting aliphatic aldehydes (which are less reactive and less selective than aromatic ones), the increased rigidity of AMP-ol provides the necessary steric bulk to maintain high ee% (>90%), whereas Valinol often drops to <80%.
-
Polymer-Supported Catalysis: Utilizing the terminal alkene, AMP-ol can be copolymerized with styrene or grafted onto silica. This allows for the creation of heterogeneous chiral catalysts that can be recovered by filtration, a critical requirement for industrial scale-up.
-
Synthesis of Non-Natural Amino Acids: AMP-ol can serve as a precursor. Oxidation of the alcohol group yields
-methyl amino acids, which are vital for designing peptide drugs resistant to proteolytic degradation.
References
-
General Mechanism of Amino Alcohol Catalysis: Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[3][4] Angewandte Chemie International Edition, 30(1), 49-69.
-
Quaternary Amino Acid Derivatives in Catalysis: Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23‐24), 2708-2748.
-
Thorpe-Ingold Effect in Ligand Design: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.
-
Product Specification & Synthesis: BOC Sciences. (2024).[1] (S)-2-Amino-2-methylpent-4-enoic acid (Precursor to AMP-ol). Product Catalog.
-
Comparative Data on Amino Alcohol Ligands: BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis. Application Note.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes [scirp.org]
- 3. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 4. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Reproducibility and Utility of (S)-2-amino-2-methylpent-4-en-1-ol
Executive Summary
(S)-2-amino-2-methylpent-4-en-1-ol is a specialized chiral building block belonging to the class of quaternary
This guide objectively compares this scaffold against standard alternatives, details a self-validating synthesis protocol focusing on the reduction of the corresponding quaternary amino acid, and addresses critical reproducibility factors regarding handling and storage.
Part 1: The Comparative Landscape
Why Choose the Quaternary Analog?
In drug discovery and asymmetric catalysis, the choice between a standard amino alcohol and a quaternary variant is dictated by the need for conformational control and metabolic stability .
Comparative Performance Matrix
| Feature | (S)-2-amino-2-methylpent-4-en-1-ol (Target) | (S)-2-aminopent-4-en-1-ol (Des-methyl) | (S)-Valinol (Saturated Standard) |
| Stereocenter Stability | High: Quaternary center prevents | Moderate: Susceptible to racemization under strong basic conditions (e.g., imine formation). | Moderate: Standard stability; no alkene handle. |
| Conformational Bias | Rigid: | Flexible: Higher degrees of freedom, less effective for inducing turns in peptidomimetics. | Flexible: Standard isopropyl steric bulk. |
| Synthetic Utility | Dual Handle: Alkene (metathesis/cross-coupling) + Amine/Alcohol (condensation). | Dual Handle: Alkene + Amine/Alcohol.[1] | Single Handle: Only Amine/Alcohol; Isopropyl group is inert. |
| Reaction Kinetics | Slow: Steric hindrance at the | Fast: Less steric hindrance. | Moderate: Isopropyl group offers bulk but less than quaternary center. |
Decision Logic: When to Use
-
Use the Target when designing peptide mimetics (e.g., Aib analogs) where helical propensity is required, or when synthesizing Schiff base ligands where the ligand backbone must not racemize during metal complexation.
-
Use the Des-methyl when rapid functionalization is prioritized over conformational locking.
-
Use Valinol if the terminal alkene is unnecessary for downstream chemistry (e.g., no Ring-Closing Metathesis planned).
Part 2: Critical Reproducibility Factors
The "Emulsion Trap" in Synthesis
The primary failure mode in generating (S)-2-amino-2-methylpent-4-en-1-ol is the reduction step. The standard reduction of the precursor amino acid (or ester) using Lithium Aluminum Hydride (LiAlH
-
Solution: Adherence to the Fieser workup protocol (described below) is non-negotiable for reproducible isolation.
Hygroscopicity and Storage
Like most low-molecular-weight amino alcohols, this compound is hygroscopic. Water absorption complicates stoichiometry in subsequent reactions (e.g., using it as a ligand).
-
Protocol: Store under Argon at -20°C. If the oil becomes viscous or cloudy, azeotropic drying with toluene is required before use.
Alkene Integrity
The terminal alkene is prone to slow oxidation or polymerization if exposed to light and ambient air for extended periods.
-
Validation: Check
H NMR for vinyl proton signals ( 5.7–5.9 ppm) before use. Loss of integration here indicates degradation.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Synthesis of (S)-2-amino-2-methylpent-4-en-1-ol via reduction of (S)-2-amino-2-methylpent-4-enoic acid (or its methyl ester).
Pre-requisite: The starting material, (S)-
Workflow Diagram
Caption: Step-by-step reduction workflow emphasizing the critical Fieser workup to prevent emulsion formation.
Detailed Methodology
Step 1: Reduction Setup[2]
-
Safety: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Reagent: Charge flask with anhydrous THF (10 mL per gram of substrate) and LiAlH
(2.5 equivalents). Cool to 0°C. -
Addition: Dissolve (S)-2-amino-2-methylpent-4-enoic acid methyl ester (1.0 eq) in THF. Add dropwise to the LiAlH
suspension. Note: Gas evolution ( ) will occur. Control rate to prevent foam-over.
Step 2: Reaction & Monitoring
-
Warm to room temperature, then heat to reflux for 3–5 hours.
-
Checkpoint (TLC): Eluent: DCM/MeOH (9:1). Stain: Ninhydrin.
-
Success Criteria: Disappearance of the starting ester (high
) and appearance of the amino alcohol (lower , stains purple/red).
-
Step 3: The Fieser Workup (Crucial for Reproducibility)
To avoid the "gray sludge" nightmare, use the 1:1:3 rule based on the mass of LiAlH
-
Cool reaction to 0°C. Dilute with diethyl ether.
-
Slowly add
mL of Water . (Vigorous gas evolution). -
Add
mL of 15% aqueous NaOH . -
Add
mL of Water . -
Warm to room temperature and stir for 15 minutes. The gray precipitate should turn into a white, granular solid .
-
Filter through a celite pad. Wash the pad with warm THF.
Step 4: Purification
-
Dry filtrate over
, filter, and concentrate. -
Purification: If purity <95% (NMR), purify via Kugelrohr distillation (high vacuum) or flash chromatography (DCM/MeOH/NH
OH 90:10:1).
Part 4: Analytical Validation & Data
To ensure scientific integrity, the isolated product must meet the following specifications.
| Analytical Method | Expected Result | Interpretation |
| Confirms structure. The singlet methyl at ~1.0 ppm confirms the quaternary center. | ||
| Distinct quaternary carbon signal ~50-55 ppm. | Differentiates from des-methyl analog (which would have a CH signal). | |
| Optical Rotation | Confirms no racemization occurred during synthesis. | |
| HPLC (Chiral) | Chiralpak AD-H or OD-H column. | Determines enantiomeric excess (ee%).[1] Target >98% ee. |
Part 5: Application Pathway (Ligand Synthesis)
The most common application of this molecule is condensing it with salicylaldehydes to form chiral Schiff base ligands for metal catalysis (e.g., Titanium or Zinc catalysis).
Caption: Pathway for converting the amino alcohol into a catalytically active Schiff base ligand.
Note on Ligand Synthesis: Because of the steric bulk of the
References
-
Seebach, D., et al. (1987). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 26(12), 1241–1290. Link
-
Ager, D. J., et al. (1996). "Methods for the Synthesis of Amino Alcohols." Chemical Reviews, 96(2), 835–876. Link
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Source for the 1:1:3 workup protocol).
-
ChemScene. (n.d.). "(R)-2-Amino-2-methylpent-4-en-1-ol Product Data." (Used for physical property verification). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (S)-2-amino-2-methylpent-4-en-1-ol
For researchers and professionals in drug development, the meticulous handling of novel chemical entities is foundational to both laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for (S)-2-amino-2-methylpent-4-en-1-ol, a chiral amino alcohol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols from structurally related compounds, including amino alcohols and allylic alcohols, to establish a robust framework for its safe utilization and disposal.
I. Hazard Analysis and Personal Protective Equipment (PPE)
(S)-2-amino-2-methylpent-4-en-1-ol possesses a unique combination of functional groups: a primary amine, a primary alcohol, and an alkene. This structure suggests potential hazards including skin and eye irritation, possible flammability, and potential toxicity. Therefore, a stringent PPE protocol is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields[1][2] | Nitrile gloves[1] | Laboratory coat[1] | Not generally required |
| Storage | Safety glasses with side shields[1] | Nitrile gloves[1] | Laboratory coat[1] | Not generally required |
| Weighing/Transferring (in a fume hood) | Chemical splash goggles[1] | Nitrile gloves (double-gloving recommended)[1] | Laboratory coat[1] | Not generally required if handled in a certified chemical fume hood[3] |
| Conducting Reactions | Chemical splash goggles and face shield[1] | Nitrile or neoprene gloves[1] | Flame-resistant lab coat[1] | Use in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.[1][4] |
| Spill Cleanup | Chemical splash goggles and face shield[1] | Chemically resistant gloves (e.g., nitrile, neoprene)[4] | Flame-resistant lab coat or chemical-resistant apron[4] | Air-purifying respirator with organic vapor cartridges[4] |
| Waste Disposal | Chemical splash goggles[1] | Nitrile gloves[1] | Laboratory coat[1] | Use in a well-ventilated area or fume hood[3] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling (S)-2-amino-2-methylpent-4-en-1-ol is critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Receiving and Storage :
-
Weighing and Transferring :
-
All weighing and transferring of the compound should be conducted in a chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3]
-
Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
-
-
Conducting Reactions :
-
When setting up reactions, ensure all glassware is properly secured.
-
Use equipment that is properly grounded to prevent static discharge.[8]
-
Upon completion of the reaction, safely quench any reactive materials before workup.
-
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15-20 minutes.[9][10] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][11]
-
III. Disposal Plan: Waste Management Protocol
Proper disposal of (S)-2-amino-2-methylpent-4-en-1-ol and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Waste Collection :
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "(S)-2-amino-2-methylpent-4-en-1-ol".[1]
-
-
Storage of Waste :
-
Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
Ensure secondary containment is used to prevent spills.[12]
-
-
Final Disposal :
IV. Experimental Workflow
The following diagram illustrates the logical flow for the safe handling of (S)-2-amino-2-methylpent-4-en-1-ol from receipt to disposal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. peptide.com [peptide.com]
- 4. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 5. fishersci.com [fishersci.com]
- 6. multichemexports.com [multichemexports.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
